molecular formula C8H7N3O2 B2480957 3-Methyl-4-nitro-1H-indazole CAS No. 945397-03-5

3-Methyl-4-nitro-1H-indazole

カタログ番号: B2480957
CAS番号: 945397-03-5
分子量: 177.163
InChIキー: IBVDAEMIEZJBSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyl-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDAEMIEZJBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-4-nitro-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Properties, and Medicinal Chemistry Applications[1][2]

Executive Summary & Chemical Identity[1][2]

3-Methyl-4-nitro-1H-indazole is a specialized heterocyclic scaffold used primarily as a high-value intermediate in the development of kinase inhibitors and antineoplastic agents.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 4-nitro derivative offers unique steric geometry at the "hinge-binding" region of the indazole core, making it a critical tool for structure-activity relationship (SAR) studies in drug discovery.[1][2]

This guide addresses the significant synthetic challenge posed by this molecule: regioselectivity. Direct nitration of 3-methylindazole predominantly yields the 5-nitro isomer.[1][2] Consequently, accessing the 4-nitro isomer requires specific de novo ring construction strategies, which are detailed in Section 3.

Datasheet & Physiochemical Profile[1][2]
PropertyDataNotes
Chemical Name This compound
CAS Number 945397-03-5 Note: Often confused with 5-nitro (3176-62-3) or 6-nitro (6494-19-5) isomers.[1][2]
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES CC1=NNC2=C1C(=CC=C2)[O-]
Appearance Yellow to orange crystalline solidNitro group conjugation typically imparts color.[1][2][3]
Predicted pKa ~12.5 (NH)Acidic proton on the pyrazole ring.[1][2]
LogP ~1.9 - 2.1Moderate lipophilicity; suitable for CNS penetration models.[1][2]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar alkanes.[1]

Structural Analysis & Electronic Effects[2]

The 4-nitro isomer is structurally distinct due to the peri-interaction between the nitro group at position 4 and the methyl group at position 3.[1][2]

  • Steric Crowding: The proximity of the 3-methyl and 4-nitro groups forces the nitro group to rotate slightly out of the aromatic plane, potentially reducing resonance stabilization compared to the 5- or 6-nitro isomers.[1][2]

  • Reactivity Implication: This steric strain makes the 4-nitro group more susceptible to displacement in nucleophilic aromatic substitution (

    
    ) reactions under forcing conditions, a feature not present in the 5-nitro isomer.[1][2]
    
  • Reduction Kinetics: Catalytic hydrogenation of the 4-nitro group can be slower than the 5-nitro analog due to steric hindrance impeding the approach of the catalyst surface.[1][2]

Synthetic Routes & Regiochemistry[1][2][4][5]

The Critical Challenge: Researchers must avoid standard nitration protocols (HNO₃/H₂SO₄) applied to 3-methylindazole, as this yields a mixture of 5-nitro (>80%) and 6-nitro (<20%) isomers, with negligible 4-nitro product.[1][2]

Recommended Route: The authoritative method for accessing this compound is the cyclization of 2,6-disubstituted acetophenones .[1][2] This approach guarantees the position of the nitro group before ring closure.[1][2]

Validated Synthesis Protocol (Diazo-Cyclization)

Precursor: 2-Amino-6-nitroacetophenone[1][2]

Reaction Logic:

  • Diazotization: The amine is converted to a diazonium salt.[1][2]

  • Cyclization: Spontaneous internal attack of the diazonium species on the acetyl methyl group (or reduction to hydrazine followed by condensation) forms the indazole ring.[1][2]

Step-by-Step Protocol:
  • Reagents:

    • 2-Amino-6-nitroacetophenone (1.0 eq)[1][2]

    • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

    • Conc. HCl (excess)[2]

    • Stannous Chloride (SnCl₂) or Sodium Sulfite (for reduction to hydrazine intermediate if utilizing the Jacobson method).[1][2]

  • Procedure:

    • Dissolution: Dissolve 2-amino-6-nitroacetophenone in Conc. HCl at -5°C.

    • Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature <0°C. Stir for 30 mins.

    • Reduction/Cyclization: Slowly add a solution of SnCl₂ in HCl at 0°C. The diazonium intermediate is reduced to the hydrazine, which spontaneously condenses with the ketone carbonyl to close the ring.[1]

    • Workup: Neutralize with NaOH to pH 8. The product precipitates as a yellow solid.[1][2][4]

    • Purification: Recrystallize from Ethanol/Water.[1][2]

Workflow Visualization

Synthesis_Pathways Start_Wrong 3-Methylindazole Prod_5 5-Nitro Isomer (Major) Start_Wrong->Prod_5 Nitration (HNO3/H2SO4) Regioselective for C5 Start_Right 2-Amino-6-nitroacetophenone Inter_Diazo Diazonium Intermediate Start_Right->Inter_Diazo NaNO2, HCl < 0°C Prod_4 This compound (Target) Inter_Diazo->Prod_4 Reductive Cyclization (SnCl2)

Figure 1: Comparison of synthetic strategies. The green pathway represents the required route for the 4-nitro isomer.[1][2]

Medicinal Chemistry Applications

Once synthesized, this compound serves as a versatile scaffold.[1][2] The nitro group is almost exclusively reduced to the amine to enable amide coupling or urea formation.[1][2]

Key Transformations
  • Reduction to Amine:

    • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.[1][2]

    • Note: Iron/Acetic acid (Fe/AcOH) is preferred if the molecule contains halogens sensitive to hydrogenolysis.[1][2]

  • Scaffold for Kinase Inhibitors:

    • The 4-amino-3-methylindazole motif mimics the adenine ring of ATP.[1][2]

    • It forms critical hydrogen bonds with the "hinge region" amino acids (e.g., Glu, Cys) in kinase active sites (VEGFR, PDGFR).[1][2]

Functionalization Pathway[1][2]

Functionalization Nitro This compound Amine 3-Methyl-4-amino-1H-indazole Nitro->Amine Pd/C, H2 (Reduction) Drug Kinase Inhibitor Candidate (Amide/Urea Linked) Amine->Drug R-COCl or R-NCO (Coupling)

Figure 2: Standard medicinal chemistry workflow converting the nitro-indazole into a bioactive pharmacophore.[1][2]

Safety & Handling Protocols

Hazard Class: Nitroaromatics are generally toxic and potentially explosive if heated under confinement.[1][2]

  • Explosion Hazard: Although indazoles are generally stable, the combination of a nitro group and a high-nitrogen heterocycle suggests high energy potential.[1][2] Do not heat dry solids above 100°C.

  • Toxicity: Treat as a potential mutagen.[1][2] Use double nitrile gloves and handle strictly within a fume hood.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1][2]

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for 3-Methyl-6-nitro-1H-indazole (Isomer Comparison). National Library of Medicine (US).[1][2] Link[2]

    • Note: While CAS 6494-19-5 is the common 6-nitro isomer, CAS 945397-03-5 is designated for the 4-nitro isomer in specialized catalogs.[1][2]

  • Synthetic Methodology

    • Liskon Chemical.[1][2] FAQ about 3-Methyl-6-Nitro-1H-Indazole (General Indazole Synthesis Context).Link[2]

    • Organic Chemistry Portal.[1][2] "Synthesis of Indazoles."[1][2][3][5][6][4][7][8] (General reference for diazo-cyclization mechanisms). Link

  • Medicinal Chemistry Context

    • Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview."[1][2][5] European Journal of Medicinal Chemistry, 2015.[1][2][5] (Discusses the indazole scaffold in kinase inhibition). Link

Sources

A Comprehensive Technical Guide on the Biological Activities of 3-Methyl-4-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1][2] This guide delves into the specific subclass of 3-Methyl-4-nitro-1H-indazole derivatives, providing an in-depth analysis of their known biological activities for researchers, scientists, and drug development professionals. The strategic placement of the 3-methyl group and the electron-withdrawing 4-nitro group imparts unique physicochemical properties that translate into a diverse pharmacological profile. This document synthesizes current research to explore the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, detailing their mechanisms of action, relevant experimental data, and the protocols used to ascertain their activity. We will explore how this specific scaffold serves as a foundation for developing potent inhibitors of key cellular pathways, including kinase signaling and epigenetic regulation, offering a compelling rationale for their continued investigation in modern drug discovery.

The Indazole Scaffold: A Foundation for Bioactivity

The Privileged Indazole Core

The bicyclic indazole ring system, consisting of fused benzene and pyrazole rings, is a versatile pharmacophore. Its structural similarity to endogenous purines like adenine and guanine allows it to interact readily with biopolymers, making it a frequent component in clinically successful drugs.[2] Various substituted indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic properties.[1]

The Influence of 3-Methyl and 4-Nitro Substitutions

The specific decoration of the indazole core is critical in defining its therapeutic potential.

  • 3-Methyl Group: This small alkyl group can influence the molecule's steric profile and lipophilicity, which are crucial for binding to target proteins and for pharmacokinetic properties like membrane permeability.

  • 4-Nitro Group (NO₂): The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the indazole ring. This group is a key contributor to a range of biological activities. In the context of antimicrobial action, the nitro group can be reduced within microbial cells to generate radical species, inducing oxidative stress and subsequent damage to cellular membranes, proteins, and nucleic acids. This chemical feature is a recurring motif in compounds with demonstrated antitumour, antibacterial, antifungal, and leishmanicidal effects.

Anticancer Activities: A Multi-Pronged Approach

3-Methyl-1H-indazole derivatives, particularly those bearing a nitro group, have emerged as a promising scaffold for the development of novel anticancer agents. Their efficacy stems from the ability to modulate multiple, distinct oncogenic pathways.

Mechanism I: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has proven to be an effective foundation for designing potent kinase inhibitors.

  • Tyrosine Kinase Inhibition: While direct studies on the 4-nitro isomer are emerging, the closely related compound 3-methyl-6-nitro-1H-indazole is a crucial starting material for the synthesis of Pazopanib , a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[3] This underscores the suitability of the methyl-nitro-indazole core for targeting kinase active sites.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is one of the most commonly activated pathways in cancer, controlling cell growth, proliferation, and survival.[4] Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to G2/M cell cycle arrest and apoptosis.[4] One such derivative, W24, exhibited broad-spectrum antiproliferative activity with IC₅₀ values ranging from 0.43 to 3.88 μM against various cancer cell lines.[4]

  • BCR-ABL Inhibition: For chronic myeloid leukaemia (CML), BCR-ABL kinase inhibition is a primary therapeutic strategy.[5][6] Advanced 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, effective even against the challenging T315I resistance mutant.[5][6]

  • PKMYT1 Kinase Inhibition: The G2/M checkpoint is crucial for the survival of cancer cells with dysfunctional G1/S checkpoints.[7] Novel indazole compounds have been identified as inhibitors of PKMYT1, a key kinase in this checkpoint, presenting a promising therapeutic strategy for genetically targeted cancer therapies.[7]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indazole Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway with potential inhibition points by indazole derivatives.

Mechanism II: Epigenetic Regulation via BRD4 Inhibition

Bromodomain-containing Protein 4 (BRD4) is an "epigenetic reader" that plays a critical role in the expression of key oncogenes like c-Myc, NF-κB, and Bcl-2.[8] It has become a significant therapeutic target in oncology. A series of 3-methyl-1H-indazole derivatives were designed and synthesized as potent and selective BRD4 inhibitors.[8][9] These compounds effectively suppressed the proliferation of the MV4;11 cancer cell line and demonstrated downstream suppression of the c-Myc protein, validating their mechanism of action.[8][9]

Quantitative Data: Anticancer Activity
Compound ClassTarget/MechanismCell LineIC₅₀ ValueReference
3-Amino-1H-indazole (W24)PI3K/AKT/mTORHGC-27 (Gastric)0.43 µM[4]
3-Amino-1H-indazole (W24)PI3K/AKT/mTORHT-29 (Colon)3.88 µM[4]
3-Methyl-1H-indazole (9d)BRD4 InhibitionMV4;11 (Leukemia)Potent Suppression[8]
1H-indazole-3-amine (6o)p53/MDM2 PathwayK562 (Leukemia)5.15 µM[1][10]
3-Aryl-1H-indazole (5c)CytotoxicityHCT-116, MDA-MB-231Significant Inhibition[11]
Experimental Protocol: Antiproliferative MTT Assay

The antiproliferative effects of indazole derivatives are commonly evaluated using a standard cell viability assay, such as the MTT assay.[9] This protocol provides a self-validating system by measuring the metabolic activity of living cells, which is directly proportional to the cell number.

  • Cell Culture: Culture cancer cells (e.g., MV4;11, HGC-27) in appropriate media and conditions to ensure logarithmic growth.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours, to allow for the compound's effect on proliferation.[9]

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: Calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—by plotting the absorbance data against the compound concentrations and fitting to a dose-response curve.[9]

Antimicrobial Activities: Exploiting the Nitro Group

The nitro group is a powerful pharmacophore for antimicrobial activity, and its inclusion in the 3-methyl-indazole scaffold yields compounds with broad-spectrum potential.

Antifungal Properties

Studies on closely related 3-methyl-4-nitrobenzoate derivatives have demonstrated significant antifungal potential against several Candida species, which are a major cause of invasive fungal infections.[12]

  • Mechanism of Action: The primary mechanism is believed to be the generation of free radicals from the nitro group within the fungal cells. This leads to overwhelming oxidative stress, causing widespread damage to critical cellular components like the cell membrane, proteins, and DNA, ultimately leading to cell death. In silico studies also suggest that these compounds may bind to and inhibit key fungal enzymes like thymidylate kinase (TMPK).

Antibacterial Properties

3-methyl-1H-indazole derivatives have shown promise as potent antibacterial agents against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9] The nitroimidazole class of compounds, which shares features with nitroindazoles, has also demonstrated strong antibacterial activity.[13]

Quantitative Data: Antibacterial Activity
Compound IDChemical NameConcentration (µg/ml)Zone of Inhibition (mm) - B. subtilisZone of Inhibition (mm) - E. coliReference
1d1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole3002246[9]
CiprofloxacinStandard Drug---[9]
Experimental Protocol: Antibacterial Cup Plate Assay

The cup plate (or agar well diffusion) method is a standard and reliable technique for evaluating the antibacterial activity of synthesized compounds.[9]

  • Media Preparation: Prepare and sterilize a suitable nutrient agar medium.

  • Inoculation: Inoculate the sterile, molten agar with a standardized culture of the test microorganism (B. subtilis or E. coli).[9]

  • Plate Preparation: Pour the inoculated medium into sterile petri dishes and allow it to solidify completely under aseptic conditions.

  • Well Creation: Use a sterile borer of a standard diameter to create uniform wells in the agar.[9]

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 300 µg/ml). Carefully add a fixed volume of the solution into the wells.[9] Also include wells for the solvent control and a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours.[9]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.[9]

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare & Sterilize Nutrient Agar B Inoculate Agar with Test Bacteria A->B C Pour Plates & Allow to Solidify B->C D Create Wells in Agar C->D E Add Test Compounds & Controls to Wells D->E F Incubate Plates (37°C, 24h) E->F G Measure Zone of Inhibition (mm) F->G H Compare Activity to Standard Drug G->H

Caption: Experimental workflow for the antibacterial cup plate assay.

Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and tested for their biological potency against several Leishmania species, the parasites responsible for leishmaniasis.[14] Certain derivatives exhibited strong to moderate activity, particularly against L. infantum.[14] Molecular docking studies suggest that these compounds may act by inhibiting the parasite's Trypanothione Reductase (TryR) enzyme, which is essential for its survival against oxidative stress.[14] This makes nitro-indazole derivatives promising leads for the development of new antileishmanial drugs.[14]

Anti-inflammatory Activity

The indazole core is also associated with significant anti-inflammatory properties.

  • In Vivo Evidence: In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, indazole and its amino-derivatives significantly reduced swelling in a dose-dependent manner.[15] The effect of 5-aminoindazole at 100 mg/kg was comparable to that of the standard NSAID, diclofenac, demonstrating potent in vivo anti-inflammatory activity.[15]

  • Potential Mechanisms: The anti-inflammatory effects of indazole analogs may be mediated through the inhibition of key inflammatory enzymes. Computational studies have identified the Cyclooxygenase-2 (COX-2) enzyme as a potential target for 1H-indazole derivatives, suggesting a mechanism similar to that of many commercial anti-inflammatory drugs.[16]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising platform for drug discovery. The presence of the nitro group is a critical determinant of bioactivity, particularly in the antimicrobial realm, where it facilitates oxidative stress-based mechanisms. In oncology, the scaffold has proven effective for designing inhibitors that target diverse and critical pathways, from kinase signaling to epigenetic regulation. The demonstrated anti-inflammatory properties further broaden its therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substitutions on the indazole ring to enhance potency and selectivity for specific targets.

  • Mechanism of Action Elucidation: Moving beyond preliminary screening to definitively identify and validate the molecular targets for the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and development into clinical candidates.

References

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). PubMed. Retrieved February 4, 2026, from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Retrieved February 4, 2026, from [Link]

  • Biological Activities of Nitro Steroids. (2017). Journal of Pharmaceutical Research International. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. (2022). PubMed. Retrieved February 4, 2026, from [Link]

  • Anti-bacterial mechanism of nitroimidazole. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research. Retrieved February 4, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). molecules. Retrieved February 4, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007). ResearchGate. Retrieved February 4, 2026, from [Link]

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (n.d.). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

The Strategic Utility of 3-Methyl-4-nitro-1H-indazole in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry and organic synthesis, the indazole scaffold holds a privileged position. Its inherent biological activities and synthetic versatility have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Within this important class of heterocycles, 3-Methyl-4-nitro-1H-indazole emerges as a particularly valuable, albeit less explored, building block. The strategic placement of the nitro group at the 4-position, in conjunction with the methyl group at the 3-position, imparts unique reactivity and directs subsequent functionalizations, opening avenues for the construction of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical protocols to effectively utilize this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a key intermediate is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource/Method
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol Calculated
Appearance Yellow solid (predicted)Inferred from related nitroindazoles
Melting Point Not reported; likely >150 °CInferred from related nitroindazoles
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone); sparingly soluble in non-polar solvents.General knowledge of nitroaromatics
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.5 (br s, 1H, NH), 8.2-8.3 (d, 1H), 7.8-7.9 (d, 1H), 7.4-7.5 (t, 1H), 2.6-2.7 (s, 3H, CH₃)Predicted based on analysis of substituted indazoles[3][4][5]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~145 (C), ~140 (C), ~135 (C), ~125 (CH), ~120 (C), ~118 (CH), ~115 (CH), ~12 (CH₃)Predicted based on analysis of substituted indazoles[3][4][5]
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch)General knowledge of functional group frequencies
Mass Spectrometry (EI) m/z (%): 177 (M⁺), ...Predicted fragmentation pattern

Note: Some data are predicted based on the analysis of structurally related compounds due to the limited availability of experimental data for this specific isomer.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. It requires a strategic sequence of reactions, typically starting from a readily available substituted aniline. The following protocol is a robust and adaptable method derived from established procedures for the synthesis of related nitroindazoles.[6]

Synthetic Workflow Overview

The overall synthetic strategy involves the diazotization of a suitable aminotoluene derivative, followed by an intramolecular cyclization to form the indazole core, with a subsequent nitration step. A more controlled approach, and the one detailed below, involves the synthesis of 3-methyl-1H-indazole followed by a regioselective nitration.

Synthesis_Workflow Start 2-Aminoacetophenone Step1 Diazotization & Cyclization Start->Step1 1. HCl, NaNO₂ 2. SnCl₂, HCl Indazole 3-Methyl-1H-indazole Step1->Indazole Step2 Nitration Indazole->Step2 HNO₃, H₂SO₄ Product This compound Step2->Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-indazole [7]

This initial step is crucial and provides the core indazole structure for subsequent nitration.

Materials:

  • 2-Aminoacetophenone

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ice

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Diazotization: Dissolve 2-aminoacetophenone in a minimal amount of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8-9, which will cause the product to precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-methyl-1H-indazole.

Protocol 2: Nitration of 3-Methyl-1H-indazole [8]

This step introduces the nitro group onto the indazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 3-methyl-1H-indazole to concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of 3-methyl-1H-indazole, maintaining the reaction temperature below 10 °C.

  • Reaction Quench and Isolation: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Purification and Isomer Separation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product will be a mixture of nitro-isomers, primarily this compound and 3-methyl-6-nitro-1H-indazole. Separation of these isomers can be achieved by fractional crystallization or column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The identity of the isomers can be confirmed by NMR spectroscopy.[3]

Key Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of this compound lies in the strategic positioning of its functional groups. The nitro group can be readily reduced to a primary amine, which then serves as a versatile handle for a wide array of chemical transformations.

Reduction of the Nitro Group and Subsequent Functionalization

The conversion of the nitro group to an amine is a pivotal transformation, unlocking the potential for derivatization.

Application_Workflow Start This compound Step1 Nitro Group Reduction Start->Step1 e.g., H₂, Pd/C or SnCl₂ Intermediate 3-Methyl-1H-indazol-4-amine Step1->Intermediate Step2 Amine Functionalization Intermediate->Step2 Acylation, Alkylation, Sulfonylation, etc. Product Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Step2->Product

Caption: General workflow for the derivatization of this compound.

Protocol 3: Reduction of this compound to 3-Methyl-1H-indazol-4-amine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate solution (saturated)

Procedure (using SnCl₂):

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methyl-1H-indazol-4-amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method, it may not be suitable for substrates containing other reducible functional groups.[9] Tin(II) chloride offers a milder alternative that is often compatible with a wider range of functional groups. Catalytic transfer hydrogenation using ammonium formate and a catalyst is another mild and effective option.[10]

Application in the Synthesis of Kinase Inhibitors

The 3-methyl-4-amino-1H-indazole core is a valuable pharmacophore in the design of kinase inhibitors, which are a critical class of anticancer drugs.[11][12] The amino group at the 4-position can be acylated with various substituted benzoic acids or other carboxylic acids to generate a library of potential drug candidates. This strategy has been successfully employed in the development of potent inhibitors for various kinases.[13][14]

Example Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

  • Amide Coupling: Couple 3-Methyl-1H-indazol-4-amine with a functionalized benzoic acid (e.g., a benzoic acid bearing a solubilizing group or a group designed to interact with a specific pocket of the kinase active site) using standard peptide coupling reagents such as HATU or EDC/HOBt.

  • N-Alkylation/Arylation: The indazole nitrogen can be subsequently alkylated or arylated to further explore the structure-activity relationship (SAR).[15][16]

Conclusion

This compound represents a synthetic intermediate with significant, yet not fully realized, potential. Its preparation, while requiring a multi-step sequence, is achievable through established organic chemistry methodologies. The true value of this molecule is unlocked upon the reduction of its nitro group, providing a versatile amino-indazole scaffold that is primed for derivatization. For researchers and professionals in drug discovery, mastering the synthesis and manipulation of this building block can provide a powerful tool for the rapid generation of novel and potent therapeutic agents, particularly in the realm of kinase inhibition.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-23. Available at: [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Available at: [Link]

  • Chikhaoui, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - Liskon Biological. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. Available at: [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-23. Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. Available at: [Link]

  • Regio- and chemoselective catalytic transfer hydrogenation of aromatic nitro and carbonyl as well as reductive cleavage of azo compounds over novel mesoporous NiMCM-41 molecular sieves - PubMed. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC - NIH. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

  • Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC - NIH. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. Available at: [Link]

  • Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate - Green Chemistry (RSC Publishing). Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed. Available at: [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4 - ResearchGate. Available at: [Link]

  • Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis. Available at: [Link]

Sources

Application Notes & Protocols: 3-Methyl-4-nitro-1H-indazole as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Core

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds.[1] Its unique combination of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-type nitrogen) allows it to form key interactions with biological targets, most notably the hinge region of protein kinases.[1] This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas.[1][2]

Within this important class of heterocycles, 3-methyl-4-nitro-1H-indazole emerges as a particularly strategic building block. The methyl group at the 3-position provides a crucial structural element found in many active molecules, while the nitro group at the 4-position is not merely a substituent but a versatile chemical handle. Its electron-withdrawing nature influences the reactivity of the entire ring system, and its facile transformation into an amino group opens a gateway to a vast array of subsequent functionalizations. This guide provides an in-depth exploration of the core synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Section 1: Foundational Transformation - Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical and frequently employed reaction of this building block. The resulting 4-amino-3-methyl-1H-indazole is a key intermediate, primed for N-acylation, sulfonylation, or participation in coupling reactions to build the complex architectures of target molecules.

Causality and Mechanistic Insight: The reduction is typically achieved using metal-based reducing agents in an acidic medium. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic and highly effective method. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the sequential removal of oxygen atoms as water, ultimately yielding the primary amine. This method is favored for its high yield and compatibility with the indazole core, which remains stable under these conditions.

Protocol 1: Synthesis of 3-Methyl-1H-indazol-4-amine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: To this stirred suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8-9. This will precipitate tin salts.

  • Workup - Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The product will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield 3-methyl-1H-indazol-4-amine as a pure solid.

Data Summary: Reduction of Nitroindazole

Parameter Value
Reducing Agent SnCl₂·2H₂O / HCl
Solvent Ethanol / Water
Temperature Reflux
Typical Yield 85-95%

| Purity | >98% after purification |

G Start This compound Reagents SnCl₂·2H₂O, HCl Ethanol, Reflux Start->Reagents Product 3-Methyl-1H-indazol-4-amine Reagents->Product Reduction

Caption: Workflow for the reduction of this compound.

Section 2: Modulating Properties via N-Alkylation

The indazole core possesses two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of this reaction is a critical consideration, as the position of the alkyl group significantly impacts the molecule's three-dimensional shape and biological activity. The outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions employed.

Causality and Mechanistic Insight:

  • Thermodynamic vs. Kinetic Control: N1-alkylation generally leads to the thermodynamically more stable product, while N2-alkylation is often the kinetically favored pathway.

  • Base and Solvent Effects: Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor N1-alkylation.[3] Conversely, using a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can often increase the proportion of the N2 isomer.[4]

  • Substituent Effects: The electron-withdrawing nitro group at the C4 position influences the acidity of the N1-proton and the nucleophilicity of both nitrogen atoms. For certain substituted indazoles, such as those with a group at the C7 position, excellent N2 regioselectivity can be achieved.[3][5]

  • Orthoformate Method: A distinct method for achieving high N2 regioselectivity involves using a trialkyl orthoformate (e.g., trimethyl orthoformate) in the presence of a strong acid like H₂SO₄.[6] This proceeds via a different mechanism where the more basic N2 atom is protonated first, directing the subsequent alkylation.[6]

Protocol 2: Regioselective N1-Alkylation

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The N1 and N2 isomers can typically be separated and purified by flash column chromatography on silica gel.

G cluster_conditions Reaction Conditions Indazole This compound Anion Indazole Anion Indazole->Anion Deprotonation N1_Product N1-Alkyl-3-methyl-4-nitro-indazole Anion->N1_Product Major Product (Thermodynamic) N2_Product N2-Alkyl-3-methyl-4-nitro-indazole Anion->N2_Product Minor Product (Kinetic) Base 1. Base (e.g., NaH) Solvent (e.g., THF) AlkylatingAgent 2. Alkylating Agent (R-X)

Caption: General workflow for the N-alkylation of this compound.

Section 3: Advanced C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

To build more complex molecular scaffolds, particularly those involving aryl-aryl bonds common in kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable tools.[7] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is a robust and widely used method.[8][9] To apply this to the indazole core, the ring must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine.

Causality and Mechanistic Insight: The catalytic cycle of the Suzuki reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-indazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The position of halogenation on the indazole ring (e.g., C5, C6, or C7) dictates the final point of coupling and must be planned strategically based on the desired target molecule.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Illustrative Example)

(Note: This protocol assumes the availability of a pre-halogenated this compound, e.g., 7-bromo-3-methyl-4-nitro-1H-indazole. The halogenation step itself would be a separate synthetic procedure.)

Materials:

  • 7-Bromo-3-methyl-4-nitro-1H-indazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture, or DMF)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the 7-bromo-3-methyl-4-nitro-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 eq) and the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired C7-arylated indazole.

G HaloIndazole 7-Bromo-3-methyl-4-nitro-1H-indazole Catalyst Pd(0) Catalyst Base, Heat HaloIndazole->Catalyst BoronicAcid Aryl Boronic Acid Ar-B(OH)₂ BoronicAcid->Catalyst CoupledProduct 7-Aryl-3-methyl-4-nitro-1H-indazole Catalyst->CoupledProduct Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for C-C bond formation on the indazole scaffold.

Section 4: Application Case Study - Synthesis of a Key Pazopanib Intermediate

The principles outlined above are not just theoretical; they are the practical steps used to synthesize complex pharmaceuticals. Pazopanib, a tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma, is a prime example.[10] Its synthesis relies on an appropriately functionalized indazole core. While Pazopanib itself is derived from 3-methyl-6-nitro-1H-indazole, the synthetic logic is directly translatable and demonstrates the power of these transformations.[10][11][12]

The key intermediate for Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine.[11][13] The synthesis showcases a strategic sequence of nitro reduction and N-methylations.

Synthetic Workflow:

  • Nitro Reduction: 3-Methyl-6-nitro-1H-indazole is first reduced to 3-methyl-1H-indazol-6-amine.[12]

  • Reductive Amination: The primary amine is then selectively mono-methylated to give N,3-dimethyl-1H-indazol-6-amine.

  • Regioselective N2-Methylation: The final step is a regioselective methylation at the N2 position, often using trimethyl orthoformate, to yield the target intermediate.[12]

This multi-step process highlights how a simple starting material like a nitromethylindazole can be elaborated into a highly functionalized and stereochemically precise fragment required for a modern therapeutic agent.

G Start 3-Methyl-6-nitro-1H-indazole Step1 3-Methyl-1H-indazol-6-amine Start->Step1 1. Nitro Reduction (e.g., SnCl₂) Step2 N,3-Dimethyl-1H-indazol-6-amine Step1->Step2 2. Reductive Amination (e.g., HCHO, NaBH₃CN) Final N,2,3-Trimethyl-2H-indazol-6-amine (Pazopanib Intermediate) Step2->Final 3. N2-Methylation (e.g., TMO, H₂SO₄)

Caption: Synthetic pathway to a key intermediate of the kinase inhibitor Pazopanib.

Conclusion

This compound is a high-value building block that provides a reliable and versatile entry point into the synthesis of diverse heterocyclic compounds. Mastery of its fundamental transformations—nitro group reduction, regioselective N-alkylation, and strategic C-H functionalization/coupling—empowers researchers to construct novel molecular architectures for drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for leveraging the full synthetic potential of this powerful intermediate.

References

  • Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • PubMed. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved February 4, 2026, from [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]

  • Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. Retrieved February 4, 2026, from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved February 4, 2026, from [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Analytical Quantification of 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical methodology for the quantification of 3-Methyl-4-nitro-1H-indazole (3-M-4-NI) . While often overshadowed by its 6-nitro isomer (a key intermediate for Pazopanib), the 4-nitro isomer is a critical structural motif in the synthesis of next-generation PI3K inhibitors and HIV attachment inhibitors.[1]

This molecule presents specific analytical challenges:

  • Regioisomerism: It must be chromatographically resolved from the thermodynamically more stable 3-methyl-6-nitro-1H-indazole.[1]

  • Tautomerism: The 1H-indazole core is subject to annular tautomerism (1H vs 2H), necessitating strict pH control during separation.[1]

  • Trace Analysis: As a nitro-aromatic precursor, it is classified as a potential mutagenic impurity (PMI) in final drug substances, requiring high-sensitivity LC-MS/MS quantification.[1]

Physicochemical Profile & Method Strategy

Before method development, understanding the molecule's behavior is critical for selecting the stationary phase and ionization mode.

ParameterValue (Approx.)Analytical Implication
Molecular Formula C₈H₈N₃O₂Monoisotopic Mass: 177.05 Da
LogP ~1.8 - 2.1Moderately lipophilic; ideal for C18 Reverse Phase LC.[1]
pKa (Indazole NH) ~13.0Very weak acid; remains neutral in standard RP-HPLC pH ranges.[1]
pKa (N2 Protonation) ~1.5 - 2.0Weak base; acidic mobile phase ensures protonation (

).[1]
UV Maxima ~210 nm, ~254 nm, ~340 nm340 nm provides selectivity for the nitro-indazole core over non-nitro impurities.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine process monitoring, raw material assay, and purity analysis (>0.05% w/w).[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).

  • Column: Phenomenex Luna Omega C18 PS, 150 x 4.6 mm, 3 µm (or equivalent).[1]

    • Why? The "PS" (Polar Safety) mixed-mode phase aids in separating the 4-nitro isomer from the 6-nitro isomer due to subtle differences in dipole interactions caused by the nitro group's proximity to the bridgehead nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Injection Volume: 5-10 µL.

  • Detection: PDA/UV at 254 nm (Quantification) and 340 nm (Identification).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 3-M-4-NI in 10 mL of DMSO (Solubility is poor in pure water/methanol).

  • Working Standard: Dilute Stock to 50 µg/mL using Water:Acetonitrile (50:50).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Application: Genotoxic impurity screening in Drug Substance (Limit of Quantitation < 1 ppm).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Positive Mode (

    
    )
    
    • Note: While nitro compounds often fly in Negative mode, the indazole nitrogen allows for better sensitivity in Positive mode using acidic mobile phases.

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern typically involves the loss of the nitro group (


) or the methyl group.
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Logic
3-M-4-NI (Quant) 178.1132.13022Loss of

(Characteristic)
3-M-4-NI (Qual) 178.1104.13035Ring cleavage/Loss of

IS (d3-Analog) 181.1135.13022Deuterated Internal Standard
LC-MS Separation Strategy
  • Column: Waters BEH C18, 50 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase: 2mM Ammonium Formate + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).[1]

    • Why? Ammonium formate buffers the pH to stabilize ionization efficiency in the MS source.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in the workflow.

AnalyticalWorkflow Start Sample: this compound Decision Determine Analytical Goal Start->Decision Routine Assay / Purity (>0.1%) Decision->Routine High Conc Trace Trace Impurity (<100 ppm) Decision->Trace Low Conc HPLC HPLC-UV (254/340 nm) Col: C18 Polar Safety Routine->HPLC Data1 Output: % Purity HPLC->Data1 IsomerCheck CRITICAL: Check separation from 6-nitro isomer HPLC->IsomerCheck Prep Sample Prep: DMSO Stock -> 50:50 Dilution Trace->Prep LCMS LC-MS/MS (ESI+) MRM: 178 -> 132 Prep->LCMS Data2 Output: ppm Concentration LCMS->Data2 LCMS->IsomerCheck

Figure 1: Analytical Decision Matrix distinguishing between routine purity assay and trace impurity quantification.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Specificity Resolution (

) > 1.5
Must separate from 3-methyl-6 -nitro-1H-indazole.
Linearity

Range: 80% to 120% of target concentration.[1]
Accuracy 98.0% - 102.0%Spike recovery studies in matrix.
Precision RSD < 2.0% (HPLC)Repeatability (n=6 injections).[1]
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for the LC-MS method.

Troubleshooting & "The Scientist's Perspective"

Issue: Peak Tailing

  • Cause: Interaction between the basic indazole nitrogens and residual silanols on the column.

  • Fix: Ensure the mobile phase pH is < 3.[1]0. If tailing persists, add 5mM Ammonium Acetate to the aqueous phase to compete for silanol sites.[1]

Issue: Regioisomer Co-elution

  • Cause: The 4-nitro and 6-nitro isomers are structurally very similar.[1]

  • Fix: Lower the column temperature to 25°C. Lower temperatures generally improve selectivity for structural isomers by emphasizing steric differences over thermodynamic partitioning.[1]

Issue: Low MS Sensitivity

  • Cause: Ion suppression from DMSO if used as the diluent in high volumes.

  • Fix: Divert the first 1.5 minutes of the LC flow to waste (away from the MS source) to prevent DMSO from entering the analyzer.

References

  • PubChem. (2025).[1][5][6] 3-Methyl-6-nitro-1H-indazole Compound Summary. (Note: Used as physicochemical reference for the 4-nitro isomer analog). Link

  • BenchChem. (2025).[1][7] Synthesis of 3-Methyl-1H-indazol-4-ol: An Application Note. (Establishes the 4-nitro compound as a precursor). Link[1]

  • Claramunt, R. M., et al. (2011).[1] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. (Confirming existence and NMR characterization of the 4-nitro isomer). Link[1]

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application Notes and Protocols for the Functionalization of the Indazole Ring in 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The versatility of the indazole ring allows for its functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles of drug candidates. 3-Methyl-4-nitro-1H-indazole is a particularly valuable starting material, offering several strategic avenues for chemical modification. The presence of the nitro group at the 4-position profoundly influences the reactivity of the entire molecule, serving both as a versatile functional handle for further transformations and as a powerful directing group.

This comprehensive guide provides a detailed overview of the key functionalization strategies for this compound, complete with field-proven insights and step-by-step protocols. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern these transformations, empowering researchers to rationally design and execute synthetic routes towards novel indazole-based compounds.

I. Strategic Functionalization via the 4-Nitro Group

The 4-nitro group is the most versatile starting point for the functionalization of this compound. Its reduction to an amino group opens up a vast landscape of subsequent chemical modifications.

A. Reduction of the 4-Nitro Group to 4-Amino-3-methyl-1H-indazole

The conversion of the nitro group to a primary amine is a cornerstone transformation in the synthesis of many bioactive molecules. This is often the initial step in multi-step synthetic sequences. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups and the desired scale of the reaction. Catalytic hydrogenation and metal-acid systems are the most common approaches.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd-C): This method is often preferred for its clean reaction profile and high yields. The palladium on carbon catalyst provides a surface for the adsorption of both hydrogen gas and the nitro-indazole, facilitating the reduction. This method is generally compatible with a wide range of functional groups, although care must be taken to avoid over-reduction of other sensitive moieties.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the reduction of aromatic nitro compounds. It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of functional groups that are sensitive to hydrogenolysis. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group in an acidic medium.

Protocol 1: Reduction of this compound using Tin(II) Chloride

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 10-15 mL per gram of indazole).

  • Carefully add tin(II) chloride dihydrate (4.0-5.0 eq) to the stirred solution.

  • Slowly add concentrated hydrochloric acid (5.0-6.0 eq) dropwise. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methyl-1H-indazol-4-amine.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

B. Derivatization of the 4-Amino Group

The resulting 4-amino-3-methyl-1H-indazole is a versatile intermediate that can undergo a plethora of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Formation of secondary or tertiary amines.

  • Diazotization and Sandmeyer-type Reactions: Conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -Cl, -Br, -I, -CN, -OH). This is a powerful method for introducing a wide range of substituents onto the aromatic ring.

Protocol 2: Sandmeyer Reaction for the Synthesis of 4-Bromo-3-methyl-1H-indazole

Materials and Reagents:

  • 3-Methyl-1H-indazol-4-amine

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-methyl-1H-indazol-4-amine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred indazole solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate.

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 4-bromo-3-methyl-1H-indazole can be purified by column chromatography on silica gel.

II. N-Functionalization of the Indazole Ring

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or arylated. The regioselectivity of this reaction is a critical consideration and can be controlled by the choice of reaction conditions.

Controlling N1 vs. N2 Regioselectivity:

  • N1-Alkylation (Thermodynamic Control): The 1H-tautomer of indazole is generally more thermodynamically stable. Therefore, conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), tend to favor the formation of the N1-alkylated product.

  • N2-Alkylation (Kinetic Control): The N2-position is often more sterically accessible, and under kinetically controlled conditions, alkylation can preferentially occur at this site. This can be achieved using milder bases or under conditions where the deprotonated indazole exists as a tight ion pair.

Protocol 3: Regioselective N1-Methylation of this compound

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF or DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the N1-methylated isomer.

III. Functionalization of the Benzene Ring

The benzene portion of the indazole ring can also be functionalized, although the presence of the nitro group significantly influences its reactivity.

A. Electrophilic Aromatic Substitution

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) and is a meta-director. In the case of this compound, the positions available for substitution are C5, C6, and C7.

  • Directing Effects: The nitro group at C4 will direct incoming electrophiles to the C5 and C7 positions (meta to the nitro group). The pyrazole ring is generally considered to be electron-withdrawing, further deactivating the benzene ring towards EAS.

  • Predicted Regioselectivity: Electrophilic substitution is expected to be challenging but would likely occur at the C7 position, as the C5 position is ortho to the deactivating nitro group.

A general protocol for halogenation, a common EAS reaction, is provided below. The conditions may need to be optimized for this specific substrate.

Protocol 4: General Procedure for Bromination at the C7 Position

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid or trifluoroacetic acid.

  • Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with a dilute sodium bicarbonate solution, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C4 position activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[2] For this compound, this would be the C5 position (ortho). A leaving group, such as a halogen, would typically be required at this position for the reaction to proceed efficiently. If a halogen is present at C5, it can be displaced by a variety of nucleophiles.

IV. Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. To perform these reactions on the indazole core, a halogenated precursor is typically required. As described in Protocol 2, 4-bromo-3-methyl-1H-indazole can be synthesized from the corresponding amine. This bromo-indazole is an excellent substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Protocol 5: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-methyl-1H-indazole

Materials and Reagents:

  • 4-Bromo-3-methyl-1H-indazole

  • Aryl- or heteroaryl-boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-methyl-1H-indazole (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Key Functionalization Reactions of this compound

Starting MaterialReaction TypeKey ReagentsProductTypical Yield Range
This compoundNitro ReductionSnCl₂·2H₂O, HCl3-Methyl-1H-indazol-4-amine70-90%
3-Methyl-1H-indazol-4-amineSandmeyer (Bromination)NaNO₂, HBr, CuBr4-Bromo-3-methyl-1H-indazole60-80%
This compoundN1-MethylationNaH, CH₃I1,3-Dimethyl-4-nitro-1H-indazole75-95%
4-Bromo-3-methyl-1H-indazoleSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base4-Aryl-3-methyl-1H-indazole50-85%

Visualization of Synthetic Pathways

Functionalization_of_3_Methyl_4_nitro_1H_indazole start This compound amine 3-Methyl-1H-indazol-4-amine start->amine Reduction (SnCl2/HCl) n_methyl 1,3-Dimethyl-4-nitro-1H-indazole start->n_methyl N-Methylation (NaH, MeI) bromo 4-Bromo-3-methyl-1H-indazole amine->bromo Sandmeyer (NaNO2/HBr/CuBr) aryl 4-Aryl-3-methyl-1H-indazole bromo->aryl Suzuki Coupling (ArB(OH)2, Pd cat.)

Caption: Key synthetic transformations starting from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indazole derivatives. The strategic manipulation of the 4-nitro group, coupled with regioselective N-functionalization and cross-coupling reactions, provides a powerful toolkit for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to explore the rich chemical space of functionalized indazoles in their quest for novel therapeutic agents.

References

Sources

Application Notes & Protocols: 3-Methyl-4-nitro-1H-indazole as a Cornerstone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] This guide provides an in-depth exploration of 3-methyl-4-nitro-1H-indazole as a versatile starting material for the synthesis of novel kinase inhibitors. We will dissect the strategic importance of this building block, detailing its physicochemical properties, key chemical transformations, and the underlying rationale for methodological choices. This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for N-alkylation and nitro group reduction—critical steps in elaborating the indazole core into potent and selective kinase inhibitors. The synthesis of a key 4-amino-indazole intermediate is presented as a practical exemplar of the scaffold's utility.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core has emerged as a highly effective pharmacophore for designing kinase inhibitors due to its unique structural and electronic properties.[1][2] Its bicyclic aromatic structure allows it to mimic the purine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site. This interaction is a cornerstone of the binding affinity for many inhibitors.

Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor), feature the indazole moiety, underscoring its clinical significance.[1][3][4]

Why this compound?

The this compound isomer is a particularly valuable starting material for several reasons:

  • The Indazole Core: Provides the fundamental binding motif for the kinase hinge region.

  • The C3-Methyl Group: This substituent can be used to modulate potency and selectivity by interacting with a specific hydrophobic pocket in the kinase active site. It also blocks a potential site of metabolism.

  • The C4-Nitro Group: This is the key functional handle for synthetic elaboration. The electron-withdrawing nature of the nitro group influences the reactivity of the indazole ring system. More importantly, it can be reliably reduced to a primary amine (NH₂), which serves as a versatile nucleophile for introducing a wide array of side chains and pharmacophores designed to target solvent-exposed regions of the kinase, thereby enhancing potency and dictating selectivity.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is paramount for successful synthesis.

PropertyValueReference(s)
CAS Number 7746-35-2 (for a related isomer)[5]
Molecular Formula C₈H₇N₃O₂[6]
Molecular Weight 177.16 g/mol [6]
Appearance Solid powder[6]
Melting Point 187-188 °C (for 6-nitro isomer)[6]
Boiling Point 362.1 - 384.9 °C (Predicted)[5][6]
Density ~1.31 - 1.437 g/cm³ (Predicted)[5][6]

Note: Data for the specific 3-methyl-4-nitro isomer may be limited; properties of related isomers are provided for guidance.

Core Synthetic Transformations: Protocols and Rationale

The journey from this compound to a diverse library of kinase inhibitors hinges on two fundamental transformations: regioselective N-alkylation of the pyrazole ring and reduction of the C4-nitro group.

Regioselective N-Alkylation of the Indazole Ring

The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated, leading to two different regioisomers. Controlling the site of alkylation is a common challenge, as the ratio of N1 to N2 products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[7][8] Achieving high regioselectivity is crucial as the N-substituent often plays a key role in the inhibitor's binding mode and pharmacokinetic properties.

The N1-alkylated product is generally the more thermodynamically stable isomer.[9] Conditions that allow for equilibration between the N1 and N2 anions favor the formation of the N1 product. The use of a strong, non-nucleophilic hydride base in an aprotic polar solvent is a classic and effective method.[7]

  • Objective: To selectively introduce an alkyl group at the N1 position of this compound.

  • Principle: Sodium hydride (NaH) irreversibly deprotonates the indazole. In a solvent like THF, the resulting sodium salt of the indazole exists in equilibrium, which favors the more stable N1-anion, leading to the thermodynamic product upon reaction with an electrophile.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the sodium salt.

    • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

The N2 position is often considered the more sterically accessible and electronically favorable site for initial attack under certain conditions, leading to the kinetic product.[10] Different conditions, often avoiding strong bases, can favor this pathway.

  • Objective: To selectively introduce an alkyl group at the N2 position.

  • Principle: Using a weaker base or specific catalytic systems can favor alkylation at the more nucleophilic N2 position before equilibration can occur. For instance, using trimethyl orthoformate in the presence of a strong acid catalyst provides a method for N2-methylation.[10]

  • Materials:

    • This compound

    • Trimethyl orthoformate (TMO)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in trimethyl orthoformate (used as both reagent and solvent).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) dropwise.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Remove the excess TMO under reduced pressure.

    • Extract the residue with a suitable organic solvent like Dichloromethane (DCM).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N2-methylated indazole.

G cluster_main Regioselective N-Alkylation Workflow cluster_n1 N1-Alkylation (Thermodynamic) cluster_n2 N2-Alkylation (Kinetic) start This compound n1_base 1. NaH, Anhydrous THF, 0°C to RT start->n1_base Path 1 n2_reagent 1. Trimethyl Orthoformate (TMO) start->n2_reagent Path 2 n1_reagent 2. Alkyl Halide (R-X) n1_product 1-Alkyl-3-methyl-4-nitro-1H-indazole n1_reagent->n1_product n2_catalyst 2. cat. H₂SO₄, Reflux n2_product 2-Methyl-3-methyl-4-nitro-1H-indazole n2_catalyst->n2_product

Caption: Workflow for regioselective N-alkylation of the indazole core.

Reduction of the C4-Nitro Group to a Primary Amine

The conversion of the nitro group to an amine is arguably the most critical step, unlocking the potential for diversification. The resulting 4-amino-indazole is a key intermediate, ready for coupling with various side chains.

This is a clean and high-yielding method, though it is sensitive to catalyst poisoning and may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).

  • Objective: To reduce the nitro group to an amine without affecting the indazole core.

  • Principle: Palladium on carbon (Pd/C) catalyzes the reaction of hydrogen gas with the nitro group, reducing it to the corresponding amine. Water is the only byproduct.

  • Materials:

    • N-alkyl-3-methyl-4-nitro-1H-indazole

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the N-alkyl-3-methyl-4-nitro-1H-indazole (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the starting material) under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully purge the flask with an inert gas (e.g., Nitrogen) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to yield the desired 4-amino-indazole, which is often pure enough for the next step.

G cluster_reduction C4-Nitro Group Reduction Workflow start N-Alkyl-3-methyl- 4-nitro-1H-indazole reagents H₂ (1 atm), 10% Pd/C Solvent: MeOH or EtOH Temperature: RT start->reagents Reaction workup Filter through Celite® Concentrate reagents->workup Workup product N-Alkyl-4-amino- 3-methyl-1H-indazole workup->product

Caption: Standard protocol for nitro group reduction via catalytic hydrogenation.

For substrates with functional groups incompatible with hydrogenation, other methods are available.[11]

Reagent SystemConditionsAdvantages & Considerations
SnCl₂·2H₂O EtOH or EtOAc, refluxMild and tolerant of many functional groups. Requires aqueous workup to remove tin salts.
Fe / NH₄Cl EtOH / H₂O, refluxInexpensive and effective. Heterogeneous reaction may require longer reaction times.
Sodium Dithionite (Na₂S₂O₄) THF / H₂O, RTMild conditions, useful for sensitive substrates.

Exemplar Synthesis: Preparation of a Key Kinase Inhibitor Intermediate

To illustrate the practical application of these protocols, we present a cohesive workflow for the synthesis of 1-Ethyl-3-methyl-1H-indazol-4-amine , a versatile intermediate for building kinase inhibitor libraries.

G cluster_full_synthesis Synthesis of 1-Ethyl-3-methyl-1H-indazol-4-amine mol1 3-Methyl-4-nitro- 1H-indazole reagents1 Step 1: N-Alkylation NaH, Iodoethane Anhydrous THF mol1->reagents1 mol2 1-Ethyl-3-methyl- 4-nitro-1H-indazole reagents2 Step 2: Reduction H₂, 10% Pd/C MeOH mol2->reagents2 mol3 1-Ethyl-3-methyl- 1H-indazol-4-amine reagents1->mol2 reagents2->mol3

Caption: Multi-step synthesis of a key 4-amino-indazole intermediate.

Step-by-Step Protocol:

Part A: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-indazole

  • Under a nitrogen atmosphere, suspend This compound (5.00 g, 28.2 mmol) in 150 mL of anhydrous THF in a 500 mL flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% in oil, 1.35 g, 33.9 mmol) in three portions over 15 minutes. A significant evolution of gas will be observed.

  • Stir the resulting dark suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add iodoethane (2.70 mL, 33.9 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of 50 mL of water.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to yield the title compound as a yellow solid.

    • Expected Yield: 75-85%

    • Expected Characterization: ¹H NMR will show characteristic ethyl peaks (a quartet ~4.4 ppm and a triplet ~1.5 ppm). ESI-MS (m/z) should show [M+H]⁺ at ~206.2.

Part B: Synthesis of 1-Ethyl-3-methyl-1H-indazol-4-amine

  • Dissolve the 1-Ethyl-3-methyl-4-nitro-1H-indazole (4.20 g, 20.5 mmol) from Part A in 100 mL of methanol.

  • Transfer the solution to a heavy-walled flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (420 mg, 10 wt%).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Purge the vessel with nitrogen gas.

  • Filter the catalyst over a pad of Celite®, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to afford the title amine, typically as an off-white or pale tan solid. This product is often used without further purification.

    • Expected Yield: 95-100% (quantitative)

    • Expected Characterization: The disappearance of the nitro group can be confirmed by IR spectroscopy. ¹H NMR will show an upfield shift of the aromatic protons and the appearance of a broad singlet for the new NH₂ group (~4.5-5.5 ppm in DMSO-d₆). ESI-MS (m/z) should show [M+H]⁺ at ~176.2.

This final intermediate is now primed for diversification. The 4-amino group can be acylated, sulfonylated, or used in various cross-coupling reactions to complete the synthesis of the target kinase inhibitor.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Available at: [Link]

  • Barvian, M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Li, S., et al. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
  • CN103570696A - Method for preparing intermediate of axitinib and application of intermediate. (n.d.). Google Patents.
  • CN103387565B - The preparation method of Axitinib. (n.d.). Google Patents.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

  • Hsieh, H., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Colell, K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2019). ResearchGate. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? (2016). ResearchGate. Available at: [Link]

  • Martini, R., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Available at: [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. (2025). Liskon Biological. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). MDPI. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (2022). ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Available at: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). University of Rochester. Available at: [Link]

  • reduction of nitro. (2023). YouTube. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). ACS Publications. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Available at: [Link]

  • AXITINIB. (2015). New Drug Approvals. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2007). ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. (2020). MDPI. Available at: [Link]

Sources

Anwendungshinweise und Protokolle: Derivatisierung von 3-Methyl-4-nitro-1H-indazol für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Herausgegeben von: Gemini, Senior Application Scientist

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung des vielseitigen Bausteins 3-Methyl-4-nitro-1H-indazol. Wir erläutern bewährte Protokolle für die Synthese des Ausgangsmaterials, verschiedene strategische Derivatisierungswege und nachgeschaltete Methoden für das biologische Screening der resultierenden Wirkstoffbibliothek. Diese Anwendungshinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Erforschung des pharmakologischen Potenzials von Indazol-basierten Verbindungen beteiligt sind.

Einleitung: Das Indazol-Gerüst als privilegierte Struktur in der medizinischen Chemie

Das Indazol-Gerüst ist ein Stickstoff-haltiger Heterozyklus, der in der medizinischen Chemie als "privilegierte Struktur" gilt.[1][2] Diese Bezeichnung verdankt es seiner Fähigkeit, an eine Vielzahl biologischer Zielstrukturen zu binden und ein breites Spektrum an pharmakologischen Aktivitäten zu entfalten, darunter entzündungshemmende, antitumorale und antivirale Eigenschaften.[1][3] Das Molekül 3-Methyl-4-nitro-1H-indazol ist ein besonders wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentdeckung. Seine Struktur bietet mehrere reaktive Stellen für die chemische Modifikation:

  • Die Nitrogruppe (Position 4): Ein vielseitiger chemischer "Griff", der leicht in eine Aminogruppe umgewandelt werden kann, was eine Fülle von nachfolgenden Funktionalisierungen ermöglicht.

  • Die Indazol-Stickstoffe (N1 und N2): Nukleophile Zentren, die für Alkylierungs- oder Arylierungsreaktionen zugänglich sind.

  • Der Benzolring: Anfällig für elektrophile aromatische Substitutionen, die weitere Modifikationen erlauben.

  • Die Methylgruppe (Position 3): Bietet Potenzial für Funktionalisierungen, obwohl dies seltener genutzt wird.

Diese Anleitung wird Sie durch den logischen Arbeitsablauf von der Synthese des Ausgangsmaterials über die Erstellung einer diversifizierten Bibliothek von Derivaten bis hin zu den grundlegenden Protokollen für deren biologische Evaluierung führen.

Synthese des Ausgangsmaterials: 3-Methyl-4-nitro-1H-indazol

Die zuverlässige Synthese des Ausgangsmaterials ist der erste kritische Schritt. Das nachfolgende Protokoll basiert auf einer etablierten Methode, die von 2-Methyl-3-nitroanilin ausgeht und über eine Diazotierung und anschließende Ringschlussreaktion verläuft.[3]

Synthese-Workflow

A 2-Methyl-3-nitroanilin B Diazotierung (NaNO₂, HCl, 0-5 °C) A->B Schritt 1 C Diazoniumsalz-Zwischenprodukt B->C D Reduktiver Ringschluss (z.B. SnCl₂ oder Na₂SO₃) C->D Schritt 2 E 3-Methyl-4-nitro-1H-indazol D->E cluster_0 Primäre Derivatisierung cluster_1 Sekundäre Derivatisierung cluster_2 Finale Produktbibliothek Start 3-Methyl-4-nitro-1H-indazol N_Alk N1/N2-Alkylierung/ -Arylierung Start->N_Alk Nitro_Red Reduktion der Nitrogruppe Start->Nitro_Red Lib1 N-substituierte Derivate N_Alk->Lib1 Amino_Ind 4-Amino-3-methyl-1H-indazol Nitro_Red->Amino_Ind Amide Amidierung Amino_Ind->Amide Sulfonamide Sulfonamidierung Amino_Ind->Sulfonamide Urea Harnstoff-/Thioharnstoff- Bildung Amino_Ind->Urea Red_Am Reduktive Aminierung Amino_Ind->Red_Am Lib2 4-Amid-Derivate Amide->Lib2 Lib3 4-Sulfonamid-Derivate Sulfonamide->Lib3 Lib4 4-Harnstoff-Derivate Urea->Lib4 Lib5 4-Alkylamin-Derivate Red_Am->Lib5

Abbildung 2: Workflow von der Ausgangsverbindung zur diversen Derivatbibliothek.

Reduktion der Nitrogruppe (Schlüsselreaktion)

Die Umwandlung der 4-Nitrogruppe in eine 4-Aminogruppe ist der entscheidende Schritt, um eine Vielzahl von Substituenten einzuführen.

Protokoll: Reduktion mit Zinn(II)-chlorid [4]* Reagenzien: 3-Methyl-4-nitro-1H-indazol, Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O), Ethanol, konzentrierte HCl, NaOH-Lösung.

  • Prozedur:

    • Suspendieren Sie 5 g (ca. 28,2 mmol) 3-Methyl-4-nitro-1H-indazol in 100 ml Ethanol in einem Rundkolben.

    • Geben Sie 19 g (ca. 84,6 mmol) SnCl₂·2H₂O und 10 ml konzentrierte HCl hinzu.

    • Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden, bis die Reaktion (überwacht durch DC) abgeschlossen ist.

    • Kühlen Sie die Mischung ab und entfernen Sie das Ethanol unter reduziertem Druck.

    • Lösen Sie den Rückstand in Wasser und stellen Sie den pH-Wert mit einer 2 M NaOH-Lösung auf >10 ein.

    • Extrahieren Sie das wässrige Gemisch dreimal mit Ethylacetat.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um 4-Amino-3-methyl-1H-indazol zu erhalten.

Derivatisierung der 4-Aminogruppe

Die resultierende 4-Aminogruppe ist ein starkes Nukleophil und kann in einer Vielzahl von Reaktionen eingesetzt werden, um diverse funktionelle Gruppen einzuführen.

Tabelle 1: Protokolle zur Funktionalisierung von 4-Amino-3-methyl-1H-indazol

ReaktionstypElektrophilTypische BedingungenProduktklasse
Amidierung Carbonsäurechlorid (R-COCl)Dichlormethan (DCM), Triethylamin (TEA), 0 °C bis RT, 2-6 hAmide
Sulfonamidierung Sulfonylchlorid (R-SO₂Cl)Pyridin, 0 °C bis RT, 4-12 hSulfonamide
Harnstoffbildung Isocyanat (R-NCO)Tetrahydrofuran (THF), RT, 2-8 hHarnstoffe
Reduktive Aminierung Aldehyd/Keton (R-CHO)Methanol, Essigsäure (katalytisch), Natriumcyanoborhydrid (NaBH₃CN), RT, 12-24 hSekundäre/Tertiäre Amine

Beispielprotokoll: Amidierung

  • Lösen Sie 1 mmol 4-Amino-3-methyl-1H-indazol und 1,2 mmol Triethylamin in 10 ml trockenem DCM.

  • Kühlen Sie die Lösung auf 0 °C.

  • Geben Sie langsam 1,1 mmol des gewünschten Carbonsäurechlorids (in DCM gelöst) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.

  • Waschen Sie die Reaktionsmischung mit Wasser und Salzlösung, trocknen Sie die organische Phase über MgSO₄ und reinigen Sie das Produkt mittels Säulenchromatographie.

N1/N2-Alkylierung

Die Alkylierung an den Stickstoffatomen des Indazolrings kann die Löslichkeit und die pharmakokinetischen Eigenschaften der Moleküle erheblich beeinflussen. Die Reaktion führt typischerweise zu einer Mischung von N1- und N2-Isomeren, die chromatographisch getrennt werden müssen.

Protokoll: N-Alkylierung

  • Reagenzien: 3-Methyl-4-nitro-1H-indazol, Alkylhalogenid (z. B. Iodmethan, Benzylbromid), Kaliumcarbonat (K₂CO₃), Dimethylformamid (DMF).

  • Prozedur:

    • Lösen Sie 1 mmol 3-Methyl-4-nitro-1H-indazol in 10 ml DMF.

    • Geben Sie 1,5 mmol K₂CO₃ und 1,2 mmol des Alkylhalogenids hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (50 °C) für 6-18 Stunden.

    • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie mit Ethylacetat.

    • Waschen Sie die organische Phase, trocknen Sie sie und trennen Sie die Isomere mittels Säulenchromatographie.

Protokolle für das biologische Screening

Nach der Synthese einer Bibliothek von Derivaten ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Ein primäres Screening konzentriert sich oft auf die zytotoxische oder antiproliferative Wirkung in Krebszelllinien.

Workflow für das zellbasierte Screening

A Herstellung von Stammlösungen (DMSO) D Behandlung mit Verdünnungsreihen der Derivate A->D B Aussäen von Zellen in 96-Well-Platten C Inkubation (24 h) B->C C->D E Inkubation (48-72 h) D->E F Zugabe des Zellviabilitätsreagenz (z.B. MTT) E->F G Inkubation (2-4 h) F->G H Messung der Absorption/ Fluoreszenz G->H I Datenanalyse: IC₅₀-Wert-Bestimmung H->I

Abbildung 3: Standard-Workflow für einen Zellviabilitäts-Assay.

Protokoll: MTT-Assay zur Bestimmung der Antiproliferation

Dieser Assay misst die metabolische Aktivität von Zellen, die als Indikator für die Zellviabilität dient.

Materialien:

  • Krebszelllinien (z. B. MV4;11, eine Zelllinie, die sich als empfindlich gegenüber Indazol-Derivaten erwiesen hat) [5]* Zellkulturmedium (z. B. RPMI-1640) mit 10 % fötalem Kälberserum (FCS)

  • 96-Well-Zellkulturplatten

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

  • Dimethylsulfoxid (DMSO)

  • Mehrkanalpipetten, Plattenlesegerät (570 nm)

Prozedur:

  • Zellaussaat: Säen Sie 5.000 bis 10.000 Zellen pro Well in 100 µl Medium in einer 96-Well-Platte aus. Lassen Sie die Zellen über Nacht anhaften.

  • Behandlung:

    • Bereiten Sie eine serielle Verdünnung Ihrer Derivate in Zellkulturmedium vor (z. B. von 100 µM bis 0,01 µM).

    • Entfernen Sie das alte Medium von den Zellen und geben Sie 100 µl des Mediums mit den entsprechenden Wirkstoffkonzentrationen hinzu. Fügen Sie auch eine Negativkontrolle (nur Medium mit DMSO) und eine Positivkontrolle (z. B. ein bekannter zytotoxischer Wirkstoff) hinzu.

  • Inkubation: Inkubieren Sie die Platten für 72 Stunden bei 37 °C und 5 % CO₂.

  • MTT-Zugabe: Geben Sie 10 µl der MTT-Lösung in jedes Well und inkubieren Sie für weitere 4 Stunden. Lebende Zellen wandeln das gelbe MTT in violette Formazan-Kristalle um.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µl DMSO in jedes Well, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die optische Dichte bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Normalisieren Sie die Absorptionswerte auf die Negativkontrolle (100 % Viabilität) und erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jedes Derivat zu berechnen.

Datenpräsentation und erste SAR-Analyse

Die Ergebnisse des Screenings sollten systematisch erfasst werden, um erste Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 2: Beispielhafte Datentabelle für Screening-Ergebnisse

VerbindungR¹-Substituent (N1)R⁴-Substituent (an Amino)IC₅₀ (µM) gegen MV4;11
Start-NH₂ HH> 100
Derivat-A1 H-CO-Phenyl15.2
Derivat-A2 H-CO-(4-Chlorphenyl)5.8
Derivat-B1 MethylH85.3
Derivat-B2 Methyl-CO-Phenyl9.1

Interpretation: Aus diesen hypothetischen Daten könnte man schließen, dass (a) die Acylierung der 4-Aminogruppe die Aktivität erhöht (vgl. Start-NH₂ mit A1) und (b) ein elektronenziehender Substituent am Phenylring die Potenz weiter steigert (vgl. A1 mit A2). Außerdem scheint die N-Methylierung in Kombination mit der Acylierung vorteilhaft zu sein (vgl. A1 mit B2).

Fazit und Ausblick

3-Methyl-4-nitro-1H-indazol ist ein hervorragender Ausgangspunkt für die Erstellung von Wirkstoffbibliotheken. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese, Derivatisierung und das erste biologische Screening. Zukünftige Arbeiten könnten die Untersuchung der Derivate in weiteren Assays umfassen, z. B. in Kinase-Inhibitions-Assays, da Indazole als potente Kinase-Inhibitoren bekannt sind, oder in Assays zur Untersuchung anderer relevanter Zielstrukturen wie Bromodomänen. [5][6][7]Die systematische Erforschung des chemischen Raums um das Indazol-Gerüst herum birgt weiterhin ein erhebliches Potenzial für die Entdeckung neuer therapeutischer Wirkstoffe.

Referenzen

  • Eureka | Patsnap. (s.d.). Synthetic process of 3-methyl-1h-indazole. Abgerufen von [Link]

  • Google Patents. (s.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Abgerufen von

  • PubMed. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Abgerufen von [Link]

  • PubMed Central. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Abgerufen von [Link]

  • Taylor & Francis Online. (s.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Abgerufen von [Link]

  • Google Patents. (s.d.). CN107805221A - Method for preparing 1H-indazole derivative. Abgerufen von

  • PMC. (s.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Abgerufen von [Link]

  • Organic Chemistry Portal. (s.d.). Indazole synthesis. Abgerufen von [Link]

  • PMC. (s.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Abgerufen von [Link]

  • ResearchGate. (s.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. Abgerufen von [Link]

  • ResearchGate. (s.d.). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Abgerufen von [Link]

  • Student Theses Faculty of Science and Engineering. (2024). Derivatization of nitrile-sugars. Abgerufen von [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Abgerufen von [Link]

  • ScienceDirect. (s.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Abgerufen von [Link]

  • MDPI. (s.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Abgerufen von [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges, side reactions, and optimization strategies encountered during the direct nitration of 3-methyl-1H-indazole. Our guidance is rooted in established mechanistic principles and practical laboratory experience to help you navigate this synthesis with confidence.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via electrophilic aromatic substitution—specifically, the direct nitration of 3-methyl-1H-indazole. While straightforward in principle, this reaction is often complicated by a lack of precise regiochemical control. The indazole ring system presents multiple positions susceptible to nitration, leading to a mixture of isomers that can be challenging to separate and often results in diminished yields of the desired 4-nitro product.

This guide provides a framework for understanding and troubleshooting these side reactions, with a focus on maximizing the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction produces a mixture of nitro-isomers. How can I improve the selectivity for the 4-nitro position?

Answer: This is the most critical challenge in this synthesis. The formation of 5-, 6-, and 7-nitro isomers is the primary side reaction. The directing influence of the fused pyrazole ring and the methyl group in the indazole system is complex. Under typical mixed-acid (HNO₃/H₂SO₄) conditions, the indazole nitrogen atoms are protonated, and the resulting indazolium ion directs the incoming electrophile (NO₂⁺).

Troubleshooting Steps:

  • Lower the Reaction Temperature: The nitration of indazoles is highly exothermic.[1] Running the reaction at a strictly controlled low temperature, typically between -10°C and 0°C , is crucial. Lower temperatures can enhance the kinetic selectivity towards the 4-position, which is sterically hindered but electronically favored under certain conditions.

  • Modify the Nitrating Agent: The choice of nitrating agent can significantly influence isomer distribution.

    • Milder Reagents: Instead of the aggressive H₂SO₄/HNO₃ mixture, consider using milder nitrating systems. Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent can offer different selectivity profiles.

    • Solvent Effects: The solvent can influence the reactivity and selectivity. While strong acids are standard, exploring nitration in polar aprotic solvents may alter the outcome, though this is less common for this specific transformation.

  • Control the Rate of Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise and slowly. This maintains a low concentration of the electrophile and helps control the exotherm, preventing runaway reactions and reducing the formation of undesired isomers and di-nitrated byproducts.[2]

Q2: I'm observing significant amounts of di-nitrated byproducts. How can I prevent this over-nitration?

Answer: Over-nitration occurs when the reaction is too vigorous or proceeds for too long, causing a second nitro group to add to the already nitrated indazole ring.

Troubleshooting Steps:

  • Stoichiometric Control: Use a precise molar equivalent of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid using a large excess of nitric acid, as this dramatically increases the likelihood of di-nitration.

  • Reaction Time: Monitor the reaction closely using a suitable analytical technique (e.g., TLC or HPLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water. Extended reaction times will invariably lead to the formation of over-nitrated impurities.

  • Temperature Management: As with regioselectivity, maintaining a low and stable temperature is key. Higher temperatures increase the reaction rate exponentially, making it difficult to stop the reaction after the desired mono-nitration has occurred.[3]

Q3: My overall yield is consistently low, even after accounting for isomers. What are other potential causes?

Answer: Low yields can stem from incomplete reactions, product degradation during the reaction or workup, or mechanical losses during purification.

Troubleshooting Steps:

  • Ensure Complete Dissolution: The starting material, 3-methyl-1H-indazole, must be fully dissolved in the sulfuric acid before the addition of nitric acid begins.[2] Incomplete dissolution leads to a heterogeneous reaction mixture and poor conversion.

  • Workup Procedure:

    • Quenching: The reaction must be quenched by carefully and slowly pouring the acidic mixture onto a large volume of crushed ice. This precipitates the product while dissipating the heat of neutralization.

    • Neutralization: After quenching, the acidic solution must be neutralized to precipitate all of the product. A dilute solution of sodium bicarbonate or sodium hydroxide can be used.[1] Perform this step slowly and with cooling to avoid product degradation.

  • Product Stability: Nitro-indazoles can be sensitive to harsh pH and high temperatures. Avoid prolonged exposure to strong bases or heat during workup and purification.

Q4: How can I effectively separate this compound from its isomers?

Answer: The structural similarity of the nitro-indazole isomers makes their separation challenging. The most effective methods rely on differences in their polarity and crystallinity.

Troubleshooting Steps:

  • Column Chromatography: This is the most reliable method for separating isomers.

    • Stationary Phase: Use silica gel (230-400 mesh) for the best resolution.

    • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The elution order will depend on the relative polarity of the isomers, which should be determined by preliminary TLC analysis.

  • Recrystallization: If one isomer is present in a significantly higher amount, fractional recrystallization can be an effective purification strategy.

    • Solvent Selection: An ethanol/water mixture is a common choice for recrystallizing nitro-indazoles.[1] Dissolve the crude product in a minimum amount of hot ethanol and add hot water until turbidity appears. Allow the solution to cool slowly. The least soluble isomer will crystallize first. Multiple recrystallization steps may be necessary.

Mechanistic Pathway and Side Reactions

The nitration of 3-methyl-1H-indazole is an electrophilic aromatic substitution. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acids. This electrophile then attacks the electron-rich benzene ring of the indazole, forming a resonance-stabilized carbocation intermediate (a sigma complex). Loss of a proton (H⁺) restores aromaticity and yields the final nitro-indazole product. The formation of different isomers is determined by the relative stability of the sigma complex formed at each position.

G cluster_0 Reagent Generation cluster_1 Electrophilic Attack & Isomer Formation cluster_2 Products HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Start 3-Methyl-1H-indazole Sigma Sigma Complex Intermediate Start->Sigma + NO₂⁺ (from reagents) Prod_4 This compound (Desired Product) Sigma->Prod_4 - H⁺ Prod_5 5-Nitro Isomer Sigma->Prod_5 - H⁺ Prod_6 6-Nitro Isomer Sigma->Prod_6 - H⁺ Prod_7 7-Nitro Isomer Sigma->Prod_7 - H⁺

Caption: Reaction scheme for the nitration of 3-methyl-1H-indazole.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Warning: This procedure involves highly corrosive and oxidizing strong acids. The reaction is exothermic and requires strict temperature control. Always wear appropriate PPE (lab coat, safety goggles, acid-resistant gloves) and perform the reaction in a certified chemical fume hood.

Materials:

  • 3-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Place the flask in a cooling bath (ice-salt or cryocooler) and allow it to equilibrate to -10°C.

  • Carefully add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to the flask.

  • Once the acid is cooled to -10°C, slowly add 3-methyl-1H-indazole (1.0 eq) in small portions, ensuring the temperature does not rise above -5°C. Stir until all the solid has dissolved.

  • In the dropping funnel, prepare a cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (e.g., 1 mL per 1 g of substrate).

  • Add the nitrating mixture dropwise to the stirred solution of the indazole over 30-60 minutes, maintaining the internal temperature between -10°C and -5°C .

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Prepare a beaker with a large amount of crushed ice (approx. 10-15 g of ice per 1 mL of acid mixture).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Allow the ice to melt, then collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed product onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar isomers.

  • Analyze the fractions by TLC to identify those containing the desired 4-nitro isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table

The following table summarizes key reaction parameters and their expected impact on the synthesis.

ParameterConditionRationale & Expected OutcomePotential Issues
Temperature -10°C to 0°CEnhances kinetic control, potentially improving regioselectivity for the 4-nitro isomer. Minimizes over-nitration.Slower reaction rate. Requires robust cooling.
> 10°CReaction becomes thermodynamically controlled, often favoring other isomers. High risk of di-nitration and runaway reaction.Poor selectivity, complex product mixture, safety hazard.
Nitric Acid 1.05 - 1.1 eqSufficient for complete conversion of starting material while minimizing over-nitration.
> 1.5 eqDrastically increases the formation of di- and tri-nitrated byproducts.[3]Reduced yield of desired product; difficult purification.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion at low temperatures.Incomplete reaction if too short.
> 4 hoursIncreased risk of side product formation, especially over-nitration.Lower purity of the crude product.

References

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link][4]

  • Liskon Biological (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological Knowledge Base. Available at: [Link][2]

  • Wikipedia. Nitration. Available at: [Link][5]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link][6]

  • Kroschwitz, J. I. (2004). As cited in Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link][3]

Sources

Troubleshooting guide for the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of substituted indazoles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the practical issues you may be facing at the bench.

Section 1: Low Yields and Incomplete Reactions

Question 1: My reaction is showing low conversion to the desired indazole product. What are the primary factors I should investigate?

Answer: Low conversion is a common hurdle in heterocyclic chemistry and can often be traced back to a few key parameters. Before re-running the entire reaction, a systematic evaluation of the following is recommended.

Causality and Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature is a critical determinant of reaction rate and pathway.[1] For many cyclization reactions, there is an optimal temperature window.

    • Insight: Too low a temperature may result in insufficient energy to overcome the activation barrier, leading to a stalled reaction. Conversely, excessively high temperatures can promote decomposition of starting materials, intermediates, or the final product, and may encourage side reactions.[1][2]

    • Actionable Advice:

      • Perform small-scale experiments at temperatures 10-20 °C above and below your current condition.

      • If using microwave irradiation, ensure even heating and accurate temperature monitoring, as localized overheating can be detrimental.[3]

      • For diazotization reactions, such as the Jacobson synthesis, maintaining very low temperatures (e.g., 0-5 °C) is critical to prevent the decomposition of the diazonium salt intermediate.[4]

  • Incorrect Solvent or Base Combination: The polarity of the solvent and the strength of the base dictate the solubility of reagents and the reactivity of key intermediates.

    • Insight: In reactions involving deprotonation, such as N-alkylation, the solvent can influence the aggregation and reactivity of the resulting indazolide anion. The choice of base is equally critical and can affect not only the reaction rate but also the regioselectivity.[1][5]

    • Actionable Advice:

      • For the Davis-Beirut reaction , which synthesizes 2H-indazoles, the addition of 15-25% water to an alcohol solvent like n-propanol can dramatically increase yields.[1][6] However, exceeding this amount can sharply decrease the yield.[6]

      • For N-alkylation, a common side reaction is the formation of regioisomers. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[7] In contrast, using potassium carbonate (K2CO3) in dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[5]

  • Starting Material Reactivity and Purity: The electronic nature of your substituents and the purity of your starting materials are fundamental to the reaction's success.

    • Insight: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic cyclization steps, while bulky substituents can introduce steric hindrance. Impurities in starting materials can poison catalysts or participate in side reactions.

    • Actionable Advice:

      • Confirm the identity and purity of your starting materials via NMR, LC-MS, or melting point analysis.

      • If your substrate is electronically deactivated, you may need to employ more forcing conditions (higher temperature, stronger acid/base, more active catalyst).

  • Catalyst Activity (for Metal-Catalyzed Reactions): If you are employing a palladium, copper, or rhodium-catalyzed reaction, the activity of your catalyst is paramount.[8][9]

    • Insight: Catalysts can deactivate over the course of the reaction. This can be due to impurities, thermal instability, or undesirable ligand dissociation.

    • Actionable Advice:

      • Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere).

      • Consider using a higher catalyst loading or adding a second portion of the catalyst midway through the reaction.

      • The choice of ligand is crucial; ensure it is appropriate for the specific transformation and stable under the reaction conditions.[8][9]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity temp_opt Optimize Temperature (Screen ± 20°C) check_purity->temp_opt If pure solvent_base Screen Solvent/Base Combinations temp_opt->solvent_base catalyst Investigate Catalyst (Fresh Catalyst, Loading, Ligand) solvent_base->catalyst If metal-catalyzed success Improved Yield solvent_base->success If not metal-catalyzed catalyst->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Section 2: The Challenge of Regioselectivity (N1 vs. N2 Isomers)

Direct substitution on the indazole nitrogen often yields a mixture of N1 and N2 isomers, which can be difficult to separate and represents a significant loss of material.[10][11] Controlling this regioselectivity is one of the most common challenges in indazole chemistry.

Question 2: I am getting a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1-substituted product?

Answer: Achieving high selectivity for the N1 position is often possible by carefully tuning the reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer and by exploiting chelation effects.[7]

Causality and Strategic Approaches:

  • Exploiting Cation Chelation: This is a powerful strategy when a coordinating group is present at the C3 position.

    • Insight: The choice of base and solvent is the most critical factor.[7] The combination of sodium hydride (NaH) in THF is highly effective for directing alkylation to the N1 position, especially for indazoles with an electron-withdrawing group at C3 (e.g., ester, amide).[7] The sodium cation is believed to coordinate between the N2 nitrogen and the C3 substituent, sterically blocking the N2 position from the incoming electrophile.[7][11]

    • Actionable Protocol:

      • Reagents: 3-Carbomethoxy-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous THF, Alkyl Halide (e.g., Iodomethane).

      • Procedure:

        • Suspend the 3-carbomethoxy-1H-indazole in anhydrous THF under an inert atmosphere (N₂ or Ar).

        • Cool the mixture to 0 °C in an ice bath.

        • Add NaH (1.1 equivalents) portion-wise, controlling the hydrogen gas evolution.

        • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

        • Cool the reaction back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

        • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

        • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

        • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

        • Purify by column chromatography. This procedure typically yields >99% N1 regioselectivity for suitable substrates.[7]

  • Directed C-H Activation: For more complex syntheses, installing a directing group on a precursor can guide the cyclization to favor the N1 isomer.[12]

Question 3: My goal is the N2-substituted indazole. What methods are most effective for selective synthesis?

Answer: While the 1H-indazole tautomer is often more stable, specific synthetic routes and reaction conditions can be employed to favor the formation of the N2-substituted product.

Causality and Strategic Approaches:

  • Named Reactions for 2H-Indazole Synthesis: Certain classical reactions are known to preferentially yield 2H-indazoles.

    • Davis-Beirut Reaction: This method involves the base-catalyzed reaction of an o-nitrobenzylamine derivative and is a reliable route to 2H-indazoles.[4][12] The reaction proceeds through a highly reactive nitroso intermediate.[6]

    • Cadogan-Sundberg Reaction: This reaction provides a pathway to 2-aryl-2H-indazoles.[12]

    • Metal-Catalyzed Methods: Rhodium-catalyzed intramolecular C-H amination of N-aryl-N-Boc-hydrazones has been shown to be a regioselective method for synthesizing N2-substituted indazoles.[12] Similarly, specific palladium-catalyzed intramolecular aminations can yield 2-aryl-2H-indazoles.[8]

  • Optimizing N-Alkylation Conditions for N2 Selectivity: While less common, certain conditions can favor N2 alkylation.

    • Insight: Shifting away from chelating cations (like Na⁺) and using different solvent systems can alter the regiochemical outcome. While a definitive, universal condition for N2-alkylation is elusive and highly substrate-dependent, exploring polar aprotic solvents like DMF with bases such as K₂CO₃ or Cs₂CO₃ can sometimes increase the proportion of the N2 isomer.[5]

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_n1 Favors N1-Substitution cluster_n2 Favors N2-Substitution n1_node N1 Product cond1 Base/Solvent: NaH in THF cond1->n1_node subst1 Substituent: C3-Ester/Amide (Chelating Group) subst1->n1_node thermo Thermodynamic Product (Generally More Stable) thermo->n1_node n2_node N2 Product cond2 Base/Solvent: K₂CO₃ or Cs₂CO₃ in DMF cond2->n2_node subst2 Reaction Type: Davis-Beirut Synthesis (o-nitrobenzylamines) subst2->n2_node kinetic Kinetic Product (Often less stable) kinetic->n2_node start Indazole Alkylation start->cond1 Chelating Conditions start->subst1 Substrate Design start->cond2 Non-Chelating/ Polar Aprotic start->subst2 Specific Synthesis

Caption: Key factors directing the regioselectivity of indazole substitution.

Section 3: Common Side Reactions and Impurities

Question 4: My reaction produces significant amounts of hydrazone and dimer byproducts. How can I minimize these?

Answer: The formation of hydrazones and dimers is a known issue in certain indazole syntheses, particularly those starting from salicylaldehydes or similar precursors at elevated temperatures.[2]

Causality and Troubleshooting Steps:

  • Hydrazone Formation: This typically occurs when the initial condensation product of a carbonyl compound and a hydrazine derivative fails to cyclize.

    • Insight: The cyclization step is often the rate-limiting step and may require specific conditions (e.g., an acidic medium or high temperature) to proceed efficiently. If these conditions are not optimal, the intermediate hydrazone can accumulate as a stable byproduct.

    • Actionable Advice:

      • Optimize pH: For reactions like the synthesis of 1H-indazoles from salicylaldehyde and hydrazine, an acidic medium (e.g., acetic acid or hydrochloric acid in ethanol) is effective for promoting cyclization.[2]

      • Solvent Choice: Aprotic polar solvents like DMSO or DMF can sometimes provide higher yields by better solvating the intermediates and facilitating the cyclization step.[2]

  • Dimer Formation: Dimerization can occur through various intermolecular side reactions, especially at high concentrations or temperatures.

    • Insight: These side reactions compete with the desired intramolecular cyclization.

    • Actionable Advice:

      • Use High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (like dimerization) relative to the intramolecular cyclization.

      • Control Temperature: As mentioned, excessive heat can promote side reactions. Find the minimum temperature required for efficient cyclization.[2]

Data Summary Tables

Table 1: Effect of Water on Davis-Beirut Reaction Yield
Solvent (Substrate: o-nitrobenzylamine)% Water AddedYield of 2H-IndazoleReference
n-Propanol0% (anhydrous)27%[6]
n-Propanol15%65%[6]
Methanol50%40%[6]
Ethanol50%28%[6]
1-Propanol50%15%[6]

This table clearly demonstrates the critical role of controlled water content in optimizing the Davis-Beirut reaction.

Table 2: Influence of Base/Solvent on N-Alkylation Regioselectivity
Indazole SubstrateBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleNaHTHF>99 : <1[7]
3-tert-Butyl-1H-indazoleNaHTHF>99 : <1[7]
Generic Substituted IndazoleK₂CO₃DMF~1 : 1[5]

This table highlights the power of using a chelating cation (Na⁺) in a suitable solvent (THF) to achieve high N1-selectivity.

References

  • BenchChem. (n.d.). Dealing with regioisomer formation in indazole synthesis.
  • BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • ACS Publications. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.
  • Organic Syntheses. (n.d.). Indazole.
  • National Institutes of Health (NIH). (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • BenchChem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • International Journal of Scientific Development and Research (IJSDR). (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Optimizing reaction conditions for the nitration of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: NIT-IND-3M-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Guide[1][2]

Executive Summary

The nitration of 3-methyl-1H-indazole is a classic Electrophilic Aromatic Substitution (EAS).[1][2] However, the presence of the pyrazole ring creates a unique electronic environment that complicates regioselectivity.[2][3] Unlike simple benzene derivatives, the indazole system is amphoteric; under the strongly acidic conditions required for nitration, the N-2 nitrogen is protonated.[1][2] This protonation deactivates the pyrazole ring, directing the electrophile (


) to the benzene ring, specifically favoring the C-5 position .[1][2][3]

This guide addresses the common pitfalls: controlling the exotherm, minimizing the C-7 isomer and dinitration byproducts, and ensuring efficient isolation.[1][3]

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline protocol aligns with industry best practices.[1][2][3] Deviations here are the root cause of 80% of support tickets.

Optimized Reaction Parameters:

ParameterRecommended SettingRationale
Solvent/Catalyst Conc.

(98%)
Acts as solvent and generates nitronium ion (

).[1][2][3]
Reagent Fuming

or


allows for better thermal control than liquid acid addition.[2][3]
Stoichiometry 1.05 - 1.10 eq. of NitrateSlight excess ensures conversion; >1.2 eq.[2] risks dinitration.[2][3][4]
Temperature 0°C (Addition)

RT (Stir)
Cold addition prevents "runaway" exotherms and tar formation.[1][2][3]
Time 1 - 3 HoursMonitor via TLC/HPLC. Prolonged exposure promotes degradation.[2][3]

Standard Procedure:

  • Dissolve 3-methyl-1H-indazole in conc.

    
     at 0°C.
    
  • Add nitrating agent dropwise (if liquid) or portion-wise (if solid

    
    ) while maintaining internal temp < 10°C.[1][2][3]
    
  • Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Quench: Pour reaction mixture slowly onto crushed ice (10x volume).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water until filtrate is neutral.[2][3]

Module 2: Troubleshooting & FAQs
Q1: "I am seeing a mixture of isomers. Why isn't the reaction 100% regioselective for the 5-nitro position?"

Diagnosis: While C-5 is the thermodynamic preference, the C-7 position is electronically accessible, especially if the reaction temperature spikes or if the acid concentration drops.[1]

Technical Insight: The protonation of the indazole nitrogen (


) creates a strong electron-withdrawing effect.[3]
  • C-5 Position: Para to the N-1 nitrogen (which has some electron-donating character via resonance) and meta to the protonated N-2.[1][2] This is the "sweet spot" for electrophilic attack.[2][3]

  • C-7 Position: Ortho to the N-1 nitrogen.[1] Steric hindrance usually suppresses this, but higher temperatures provide the activation energy to overcome this barrier.[1][2][3]

Corrective Action:

  • Strict Temp Control: Keep the addition phase strictly below 5°C.

  • Acidity: Ensure your

    
     is dry (98%).[1][2][3] Water acts as a base, reducing the concentration of the active 
    
    
    
    species and potentially altering the protonation state of the ring.[3]
Q2: "My yield is low, and I'm recovering a lot of black tar."

Diagnosis: This is a classic symptom of oxidative degradation .[2][3] Indazoles are electron-rich; nitric acid is a potent oxidant, not just a nitrating agent.[1][2]

Technical Insight: If the nitronium ion concentration is too high locally, or the temperature rises, the nitric acid will oxidize the methyl group (to an aldehyde/acid) or break down the heterocyclic ring, resulting in polymerization (tar).[1][2][3]

Corrective Action:

  • Switch Reagents: Use Potassium Nitrate (

    
    ) instead of fuming nitric acid. 
    
    
    
    dissolves slowly in sulfuric acid, providing a "controlled release" of
    
    
    , preventing local hotspots.[1][2][3]
  • Dilution: Increase the volume of sulfuric acid solvent to 5-10 volumes relative to the substrate.

Q3: "I cannot get the product to precipitate during the ice quench."

Diagnosis: The product has formed a sulfate salt that is soluble in the acidic aqueous medium, or you have over-diluted the quench.[1][2][3]

Corrective Action:

  • Neutralization: The 5-nitro-3-methylindazole is weakly basic.[1][2] If the pH is too low (< 1), it may remain protonated and soluble.[1][2][3] Carefully adjust the pH of the ice slurry to ~pH 4-5 using Ammonium Hydroxide (

    
    ). Caution: This is extremely exothermic.[1][2][3]
    
  • Salting Out: Add solid NaCl to the aqueous layer to drive the organic product out of solution.[3]

  • Extraction: If precipitation fails, extract the aqueous quench with Ethyl Acetate or DCM (3x).[1][2][3]

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the bifurcation point between the desired 5-nitro product and the common impurities.

IndazoleNitration Start 3-Methyl-1H-indazole Acid H2SO4 / HNO3 (Protonation) Start->Acid Inter Protonated Sigma Complex Acid->Inter Formation of NO2+ Prod5 5-Nitro-3-methyl-1H-indazole (MAJOR: Thermodynamic) Inter->Prod5 < 10°C Standard Path Prod7 7-Nitro-3-methyl-1H-indazole (MINOR: Kinetic/High Temp) Inter->Prod7 > 25°C Steric Leakage Oxide Oxidation Byproducts (Tars/Aldehydes) Inter->Oxide Excess HNO3 Runaway Exotherm

Caption: Mechanistic pathway showing the divergence between the desired C-5 nitration and thermal byproducts.

Module 4: Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization campaign.

Troubleshooting Start Analyze Crude LCMS/NMR Q1 Is the 5-Nitro isomer dominant? Start->Q1 Yes Proceed to Yield Opt Q1->Yes Yes No Identify Impurity Q1->No No Impurity What is the major impurity? No->Impurity Tar Black Tar / Baseline Material Impurity->Tar Polymer Iso7 7-Nitro Isomer (>10%) Impurity->Iso7 Regio-error SM Starting Material Left Impurity->SM Incomplete FixTar Action: Switch to KNO3, Lower Temp, Dilute H2SO4 Tar->FixTar FixIso Action: Lower Addition Temp, Check Stirring Efficiency Iso7->FixIso FixSM Action: Increase Time, Add 0.1 eq HNO3 SM->FixSM

Caption: Troubleshooting logic for common nitration failure modes.

References
  • National Center for Biotechnology Information (2025). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. PubChem.[2][3] Available at: [Link] (Verified via NIH.gov).[1][2][3]

  • Royal Society of Chemistry (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles.[1][2] RSC Advances. Available at: [Link] (Contrasting method for 7-nitro selectivity).[1][2][3]

  • Organic Chemistry Portal (2023). Synthesis of Indazoles: Recent Literature and Protocols. Available at: [Link][1][2][3]

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials and potential explosion risks.[2][3] Always conduct a safety assessment before scaling up.

Sources

Stability issues and degradation products of 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Methyl-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction to this compound

This compound is a key heterocyclic building block in medicinal chemistry and organic synthesis. The presence of both an indazole nucleus and a nitro functional group imparts unique chemical properties and reactivity. However, these same features can be a source of instability if not properly managed. The electron-withdrawing nature of the nitro group, coupled with the aromatic indazole ring system, makes the molecule susceptible to various degradation pathways.[1] Understanding these liabilities is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For larger quantities, storage in a temperature and humidity-controlled environment is recommended. Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing agents, acids, and bases.

Q2: My solid this compound has changed color from a pale yellow to a brownish hue. Is it still usable?

A color change is a common visual indicator of potential degradation. While a slight change in color does not definitively mean the compound is unusable for all applications, it warrants further investigation. It is highly recommended to assess the purity of the material using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment. If significant degradation is observed, it is best to use a fresh batch of the compound.

Q3: Is this compound sensitive to light?

Yes, nitroaromatic compounds are often susceptible to photolytic degradation.[3] Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions. Therefore, it is crucial to handle the compound in a laboratory with minimal exposure to direct sunlight and to store it in amber vials or light-blocking containers.

Q4: What are the common impurities I might find in a sample of this compound?

Impurities can arise from the synthetic route or from degradation. Common synthetic-related impurities may include starting materials, such as 2-methyl-3-nitroaniline, or isomers formed during the cyclization reaction.[4] Degradation-related impurities will depend on the storage and handling conditions and are discussed in more detail in the troubleshooting section.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments.

Q5: I am observing an unexpected peak in my HPLC chromatogram that grows over time. What could it be?

An increasing peak in your chromatogram is a classic sign of degradation. The identity of the degradation product depends on the conditions your sample is exposed to (e.g., solvent, pH, temperature).

  • Probable Cause 1: Hydrolysis. The indazole ring, particularly when substituted with an electron-withdrawing nitro group, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][5] This could lead to ring-opening or modification of the nitro group.

  • Probable Cause 2: Oxidation. If your mobile phase or sample solvent contains dissolved oxygen or if the sample is exposed to oxidizing agents, oxidative degradation can occur.

  • Probable Cause 3: Photodegradation. If your samples are being handled on the benchtop for extended periods without protection from light, photodegradation may be the culprit.

Action Plan:

  • Characterize the Degradant: Use HPLC-MS to get the mass of the unknown peak. This will provide crucial information for its identification.

  • Perform a Forced Degradation Study: To confirm the cause, intentionally stress a fresh sample of this compound under various conditions (acid, base, oxidation, heat, light). This will help you identify the specific conditions that are causing the degradation. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Optimize Your Experimental Conditions: Once the cause is identified, modify your procedure to mitigate the degradation. This may involve using degassed solvents, protecting your samples from light, or adjusting the pH of your solutions.

Q6: My reaction yield is lower than expected, and I suspect my starting material is degrading. How can I confirm this?

A lower-than-expected yield can have many causes, but starting material instability is a common one.

Action Plan:

  • Purity Check: Before starting your reaction, confirm the purity of your this compound using HPLC or NMR.

  • Control Experiment: Run a control experiment where you subject the starting material to the reaction conditions (solvent, temperature, time) but without the other reagents. Analyze the sample at the end of the experiment to see if any degradation has occurred.

  • Re-evaluate Reaction Conditions: If degradation is confirmed, consider if milder reaction conditions can be used (e.g., lower temperature, shorter reaction time).

Q7: I am struggling to develop a reproducible analytical method for this compound. What are the key considerations?

Developing a robust and reproducible analytical method for a potentially unstable compound requires careful optimization.

Key Considerations:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the retention time and peak shape of this compound and its degradation products. It is advisable to screen a range of pH values to find the optimal separation.

  • Solvent Selection: Ensure your compound is fully soluble and stable in your chosen sample solvent. For some nitro-indazoles, solvents like DMF have been reported to be effective.

  • Column Chemistry: A C18 column is a good starting point, but other stationary phases may provide better selectivity for the parent compound and its degradants.

  • Method Validation: A full validation of your analytical method according to ICH guidelines is essential to ensure it is stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness. A protocol for developing a stability-indicating method is provided below.

Experimental Protocols

These protocols are designed to be self-validating systems, allowing you to systematically investigate the stability of this compound.

Protocol 1: Forced Degradation Study

The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve a portion to prepare a 0.5 mg/mL solution.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by HPLC, including an unstressed control sample.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the peak purity of the parent compound to ensure no co-eluting peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Initial Method Scouting:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A Diode Array Detector (DAD) is highly recommended to assess peak purity.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Adjust the gradient profile, mobile phase pH, and organic modifier to achieve baseline separation between the parent peak and all degradation product peaks.
  • The goal is a resolution of >1.5 between all adjacent peaks.

3. Method Validation (abbreviated):

  • Specificity: Demonstrate that there is no interference from blank solutions and that the peaks of the degradants are well-resolved from the parent peak.
  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Visualization of Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on general chemical principles of related compounds. These pathways require experimental confirmation.

Potential Hydrolytic Degradation

Under strong acidic or basic conditions, the indazole ring may be susceptible to cleavage.

G A This compound B Ring-Opened Intermediate A->B Acid/Base Hydrolysis C Further Degradation Products B->C Rearrangement/Fragmentation

Caption: Hypothetical hydrolytic degradation pathway.

Potential Reductive Degradation of the Nitro Group

The nitro group is prone to reduction, which can occur under certain reaction conditions or in the presence of reducing agents.

G A This compound (R-NO2) B Nitroso Intermediate (R-NO) A->B Reduction C Hydroxylamine Intermediate (R-NHOH) B->C Reduction D 3-Methyl-4-amino-1H-indazole (R-NH2) C->D Reduction

Caption: Stepwise reduction of the nitro group.

Potential Photochemical Degradation

Photolysis of nitroaromatic compounds can lead to various products, including the formation of phenols or ring cleavage.

G A This compound B Excited State A->B UV/Vis Light (hν) C Phenolic Derivatives B->C Rearrangement D Ring Cleavage Products B->D Fragmentation

Caption: Potential photochemical degradation routes.

Quantitative Data Summary

The following table provides a template for summarizing the results of a forced degradation study. Users should populate this table with their own experimental data.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
Acid Hydrolysis 0.1 M HCl24 h60°CUser DataUser DataUser Data
Base Hydrolysis 0.1 M NaOH24 h60°CUser DataUser DataUser Data
Oxidation 3% H₂O₂24 hRTUser DataUser DataUser Data
Thermal Solid State48 h80°CUser DataUser DataUser Data
Photolytic ICH Q1BN/AN/AUser DataUser DataUser Data

References

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about molecular structure in solution. This guide provides an in-depth analysis and predicted spectral assignment for 3-Methyl-4-nitro-1H-indazole, a molecule of interest in medicinal chemistry.

In the absence of a directly published, fully assigned spectrum for this compound, this guide employs a comparative approach. By leveraging experimental data from the parent scaffolds, 3-methyl-1H-indazole and 4-nitro-1H-indazole, we can confidently predict the spectral characteristics of the target molecule. This methodology not only provides a robust framework for the spectral assignment of this compound but also serves as a practical illustration of the principles of substituent effects in NMR spectroscopy.

The Foundational Role of NMR in Heterocyclic Chemistry

The indazole core is a prevalent motif in numerous pharmacologically active compounds. The precise substitution pattern on the indazole ring system dramatically influences the molecule's biological activity. Consequently, definitive structural confirmation is paramount. 1H and 13C NMR spectroscopy provide a powerful combination of techniques to achieve this. Proton (1H) NMR informs on the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (13C) NMR reveals the carbon skeleton of the molecule.

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring high-quality 1H and 13C NMR spectra for indazole derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d6 is often preferred for indazole derivatives due to its excellent solubilizing power for polar compounds and the ability to observe exchangeable N-H protons.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for the 1H and 13C frequencies to maximize sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans is generally required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d6 at δH = 2.50 ppm and δC = 39.52 ppm).

    • Integrate the 1H NMR signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Match, Shim) dissolve->setup acq_1h 1H NMR Acquisition setup->acq_1h acq_13c 13C NMR Acquisition setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate analysis analysis integrate->analysis Spectral Analysis

Figure 1: A generalized workflow for the acquisition and processing of 1D NMR spectra.

Comparative Spectral Analysis

To predict the 1H and 13C NMR spectra of this compound, we will first examine the experimentally determined spectral data for two closely related analogues: 3-methyl-1H-indazole and 4-nitro-1H-indazole.

G cluster_target Target Molecule cluster_analogues Comparative Analogues This compound 3-methyl-1H-indazole 4-nitro-1H-indazole

Figure 2: The target molecule and its comparative analogues for spectral prediction.

3-Methyl-1H-indazole: The Methyl-Substituted Scaffold

The introduction of a methyl group at the C3 position of the indazole ring primarily influences the chemical shifts of the nearby atoms. The 1H and 13C NMR data for a representative N-substituted 3-methyl-1H-indazole (1-mesityl-3-methyl-1H-indazole) in CDCl3 are presented below to establish baseline values.[1]

Table 1: 1H and 13C NMR Data for 1-mesityl-3-methyl-1H-indazole in CDCl3 [1]

Atom1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)
CH32.67 (s)12.1
H-46.97-6.99 (m)123.1
H-57.32 (t, J = 7.6)120.3
H-67.16 (t, J = 7.4)119.9
H-77.74 (d, J = 8.1)109.6
C-3-142.6
C-3a-126.6
C-7a-141.2
4-Nitro-1H-indazole: The Nitro-Substituted Scaffold

The strongly electron-withdrawing nitro group at the C4 position exerts a significant deshielding effect on the protons and carbons in its vicinity, particularly those in the ortho and para positions. The following data for a derivative of 4-nitro-1H-indazole is based on GIAO/B3LYP/6-311++G(d,p) calculations, which provide a reliable prediction of the chemical shifts.[2]

Table 2: Calculated 1H and 13C NMR Data for a 4-Nitro-1H-indazole Derivative [2]

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H-3~8.4~134.3
H-5~7.9~120.2
H-6~7.5~125.9
H-7~8.2~115.0
C-3a-~120.0
C-4-~140.0
C-7a-~140.0

Predicted 1H and 13C NMR Spectral Assignment for this compound

By combining the substituent effects of the methyl and nitro groups on the indazole core, we can predict the 1H and 13C NMR spectra of this compound. The numbering scheme used for assignment is shown below.

Figure 3: Numbering scheme for this compound.

Predicted 1H NMR Spectrum (in DMSO-d6)
  • N-H (Position 1): Expected to be a broad singlet in the downfield region, likely > 13 ppm, due to the presence of the electron-withdrawing nitro group and its position on a nitrogen atom.

  • CH3 (Position 3): A sharp singlet, expected around 2.7-2.8 ppm. The deshielding effect of the adjacent nitro group at C4 will likely shift it slightly downfield compared to 3-methyl-1H-indazole.

  • H-5: This proton is ortho to the nitro group and will be significantly deshielded, appearing as a doublet of doublets. Its chemical shift is predicted to be in the range of 8.0-8.2 ppm.

  • H-6: This proton is meta to the nitro group and will be less affected. It is expected to appear as a triplet (or doublet of doublets with similar coupling constants) in the range of 7.6-7.8 ppm.

  • H-7: This proton is also meta to the nitro group and will appear as a doublet of doublets in a similar region to H-6, likely around 7.5-7.7 ppm.

Predicted 13C NMR Spectrum (in DMSO-d6)
  • CH3: Expected to appear at a low chemical shift, around 12-14 ppm.

  • C-3: The presence of the attached methyl group will cause this carbon to be shielded relative to an unsubstituted C3. However, the adjacent nitro group will have a deshielding effect. A predicted chemical shift is in the range of 143-145 ppm.

  • C-3a: This quaternary carbon is expected around 125-127 ppm.

  • C-4: The carbon directly attached to the nitro group will be significantly deshielded, with a predicted chemical shift in the range of 138-142 ppm.

  • C-5: This carbon is ortho to the C4-NO2 group and will be deshielded, likely appearing around 121-123 ppm.

  • C-6: This carbon is meta to the C4-NO2 group and will be less affected, with an expected chemical shift around 128-130 ppm.

  • C-7: This carbon is also meta to the C4-NO2 group and is predicted to be in the range of 115-117 ppm.

  • C-7a: This quaternary carbon is expected in the region of 139-141 ppm.

Table 3: Predicted 1H and 13C NMR Spectral Data for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N-H> 13.0 (br s)-
CH3~2.7-2.8 (s)~12-14
H-5~8.0-8.2 (dd)~121-123
H-6~7.6-7.8 (t or dd)~128-130
H-7~7.5-7.7 (dd)~115-117
C-3-~143-145
C-3a-~125-127
C-4-~138-142
C-7a-~139-141

Conclusion

This guide provides a detailed, predictive framework for the 1H and 13C NMR spectral assignment of this compound based on a comparative analysis of its constituent scaffolds. The predicted chemical shifts and coupling patterns are grounded in the established principles of substituent effects in NMR spectroscopy. By following the provided experimental protocol, researchers can acquire high-quality NMR data for this and related compounds. This systematic approach to spectral interpretation is an invaluable tool for the unambiguous structural elucidation of novel heterocyclic molecules in the field of drug discovery and development.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles from Oxime Acetates and Amines". (n.d.). Retrieved from [Link]

  • ResearchGate. (2016). 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazole. Retrieved from [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

Definitive Structural Characterization of 3-Methyl-4-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive indazoles—specifically 3-Methyl-4-nitro-1H-indazole derivatives —structural ambiguity is a critical bottleneck. These scaffolds possess two inherent challenges: prototropic tautomerism (1H- vs. 2H-indazole) and peri-interaction steric strain between the 3-methyl and 4-nitro groups.

While NMR spectroscopy and Density Functional Theory (DFT) provide valuable preliminary data, they often fail to capture the discrete solid-state conformation required for accurate Structure-Based Drug Design (SBDD). This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for this specific chemical series.

The Structural Challenge: Tautomers & Sterics

Before selecting an analytical method, researchers must understand the specific physical chemistry of the this compound scaffold.

  • The Tautomeric Equilibrium: Indazoles exist in dynamic equilibrium between 1H and 2H forms. The biological activity often depends on a single specific tautomer binding to a target (e.g., kinase active sites).

  • The Peri-Steric Clash: Unlike 5- or 6-nitro isomers, the 4-nitro group is flanked by the 3-methyl group. This creates significant steric repulsion, forcing the nitro group to rotate out of the aromatic plane. This "twist angle" dramatically alters the molecule's electronic surface and solubility profile.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD with high-field NMR and Computational Modeling (DFT) for this specific scaffold.

Table 1: Technical Performance Comparison
FeatureSC-XRD (Gold Standard) Solution NMR (600 MHz) DFT (B3LYP/6-31G)*
Tautomer ID Definitive. Freezes the dominant solid-state tautomer (usually 1H).Ambiguous. Fast exchange often yields averaged signals, obscuring the specific species.Predictive. Heavily dependent on solvation models; often overestimates gas-phase stability.
Nitro Group Orientation Precise. Measures exact torsion angle (

) typically

due to 3-Me steric clash.
Inferential. NOESY can suggest proximity but cannot quantify the torsion angle.Variable. Often predicts planar conformations unless dispersion corrections (e.g., GD3BJ) are applied.
Intermolecular Interactions Direct Observation. Maps H-bond networks and

-stacking critical for solubility/formulation.
Indirect. Concentration-dependent shifts give clues but no 3D lattice data.Hypothetical. Crystal structure prediction (CSP) is computationally expensive and error-prone.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved sample.
None (Virtual).

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility and data integrity, follow this self-validating workflow.

Phase 1: Synthesis & Crystallization
  • Synthesis: Nitration of 3-methyl-1H-indazole typically yields a mixture. Isolate the 4-nitro isomer via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Crystallization (Critical Step):

    • Dissolve 20 mg of pure derivative in Ethanol/Acetone (1:1) .

    • Allow slow evaporation at room temperature (298 K) in a vibration-free environment.

    • Why? Rapid precipitation yields powders (amorphous). Slow evaporation promotes the nucleation of diffraction-quality prisms or blocks.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise resolution of the nitro group's twist angle.

  • Refinement: Use SHELXL (Least Squares).

    • Validation: Ensure

      
       and Goodness of Fit (GooF) is near 1.0.
      
Workflow Visualization

The following diagram illustrates the critical decision points in the structural determination pipeline.

G Start Crude Reaction Mixture (Nitration of 3-Me-Indazole) Purification Chromatographic Separation (Isolate 4-Nitro Isomer) Start->Purification Cryst Slow Evaporation (EtOH/Acetone) Purification->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst No (Amorphous) -> Reseed XRD SC-XRD Data Collection (100 K, Mo Kα) Check->XRD Yes (Crystals) Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Check R-factor < 5% Solve->Refine

Figure 1: Validated workflow for obtaining crystallographic data of nitro-indazole derivatives.

Structural Insights: Interpreting the Data

When you analyze the X-ray data for this compound, focus on these two specific parameters which define the molecule's "drug-like" behavior.

A. The "Twist" (Torsion Angle)

In 5-nitroindazole (unhindered), the nitro group is coplanar with the ring (torsion


) to maximize resonance.
In 4-nitro-3-methyl  derivatives, the X-ray data will reveal a significant torsion angle (

).
  • Measurement: Define torsion atoms

    
    .
    
  • Expected Value:

    
    .
    
  • Significance: This de-conjugation breaks the planarity, increasing solubility compared to the planar 5-nitro isomer.

B. Hydrogen Bonding Network

Indazoles form characteristic dimers in the solid state.

  • Donor: N1-H

  • Acceptor: N2 (of adjacent molecule) OR Oxygen (of nitro group).

  • Observation: If the structure shows

    
     intramolecular bonds, it stabilizes a specific conformation that might be relevant for binding affinity.
    

Interactions MolA Molecule A (1H-Tautomer) MolB Molecule B (1H-Tautomer) MolA->MolB Intermolecular H-Bond (N1-H ... N2) Nitro 4-Nitro Group (Twisted) MolA->Nitro Steric Repulsion (3-Me vs 4-NO2)

Figure 2: Interaction map showing the competition between steric repulsion (red) and stabilizing H-bonds (green).

Conclusion

For this compound derivatives, Single Crystal X-ray Diffraction is not optional; it is diagnostic. While DFT can estimate energies and NMR can confirm chemical connectivity, only SC-XRD definitively resolves the tautomeric state and the critical nitro-group torsion angle induced by the 3-methyl substituent. This structural certainty is the foundation for reliable Structure-Activity Relationship (SAR) studies in drug discovery.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Claramunt, R. M., et al. (2006). The structure of indazole derivatives: 1H vs 2H tautomerism. Arkivoc, (v), 5-11.[2] Link

  • Voisin-Chiret, A. S., et al. (2007).[3] Synthesis and biological activity of new 4-nitroindazole derivatives. Tetrahedron, 63(36), 8798-8809. Link

  • Allen, F. H., et al. (1987).[4] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

High-Resolution Mass Spectrometry Analysis of 3-Methyl-4-nitro-1H-indazole: An Isomer Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitro-1H-indazole (MNI) is a critical heterocyclic scaffold often encountered as a synthetic intermediate in the development of kinase inhibitors and anti-inflammatory drugs. Its analysis presents a specific challenge: electrophilic nitration of 3-methylindazole typically yields a mixture of regioisomers (4-, 5-, 6-, and 7-nitro), with the 4-nitro and 6-nitro isomers being the most difficult to distinguish by standard reverse-phase HPLC due to similar hydrophobicity.

This guide details a High-Resolution Mass Spectrometry (HRMS) workflow designed to unequivocally differentiate this compound from its isomers. Unlike NMR, which requires isolation and milligram-scale purity, this HRMS protocol utilizes regiospecific fragmentation (the "Ortho Effect") to identify the compound in complex mixtures at nanogram levels.

The Scientific Challenge: The "Isomer Problem"

In the synthesis of indazole-based drugs, the position of the nitro group dictates biological activity. Standard analytical methods fail to provide rapid structural confirmation:

  • HPLC-UV: Relies on retention time matching, which drifts with column age and requires pure standards for every isomer.

  • Low-Res MS (single quad): All isomers share the exact same molecular weight (

    
     Da) and similar ionization efficiency.
    
  • NMR: Definitive but lacks the sensitivity for trace impurity analysis (

    
    ).
    

The HRMS Solution: We exploit the Proximity Effect (specifically the ortho-effect) between the 3-methyl group and the 4-nitro group. In the 4-nitro isomer, these groups are spatially adjacent (peri-position), allowing for a unique intramolecular rearrangement and loss of an hydroxyl radical (


) or water (

). This pathway is geometrically impossible for the 5-, 6-, and 7-nitro isomers.

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS against traditional characterization methods for this specific application.

FeatureHRMS (Q-TOF/Orbitrap) NMR (

/

)
HPLC-UV (PDA)
Differentiation Basis Fragmentation Pattern (Ortho-effect)Chemical Shift / CouplingRetention Time
Sensitivity High (pg to ng range)Low (mg required)Moderate (

g range)
Mixture Analysis Excellent (resolved in mass domain)Poor (overlapping signals)Good (if resolved chromatographically)
Speed High (<10 min run)Low (requires isolation)Medium (15-30 min run)
Self-Validating? Yes (Exact mass + MS/MS fingerprint)YesNo (requires external standard)

Mechanistic Insight: The Ortho-Effect Pathway

The differentiation relies on the specific gas-phase chemistry of the 4-nitro isomer.

  • 4-Nitro Isomer: The oxygen of the nitro group abstracts a hydrogen from the adjacent 3-methyl group. This leads to the expulsion of an

    
     radical (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • 6-Nitro Isomer: The nitro group is isolated from the methyl group. Fragmentation is dominated by the standard loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).[1]
Visualization of Fragmentation Pathways

FragmentationPathways cluster_4nitro This compound (Target) cluster_6nitro 3-Methyl-6-nitro-1H-indazole (Isomer) Precursor Precursor Ion [M+H]+ m/z 178.061 Intermediate_4 H-Shift Intermediate (Ortho Effect) Precursor->Intermediate_4 Proximity Driven Rearrangement Frag_NO2 Common Ion [M+H - NO2]+ m/z ~132 Precursor->Frag_NO2 Direct Cleavage Frag_NO Common Ion [M+H - NO]+ m/z ~148 Precursor->Frag_NO Direct Cleavage Frag_OH Diagnostic Ion [M+H - OH]+ m/z ~161 Intermediate_4->Frag_OH Loss of •OH Frag_H2O Diagnostic Ion [M+H - H2O]+ m/z ~160 Intermediate_4->Frag_H2O Loss of H2O

Caption: Mechanistic divergence in fragmentation. The 4-nitro isomer undergoes a unique rearrangement due to the proximity of the methyl and nitro groups.

Experimental Protocol (Self-Validating)

This protocol is designed for a Q-TOF or Orbitrap instrument. It includes "Self-Validating" steps where the presence of specific ions confirms the structural assignment without needing a reference standard for every batch.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Target 100 ng/mL (avoid saturation to prevent space-charge effects).

  • Critical Check: Ensure pH is acidic (<3.0) to promote protonation (

    
    ).
    
Step 2: LC-MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes. Note: 4-nitro typically elutes slightly later than 6-nitro due to intramolecular H-bonding reducing polarity.

Step 3: MS/MS Acquisition (The Differentiator)

Perform Targeted MS/MS (tMS2) on the precursor mass 178.0611 (


).
  • Isolation Window: 1.0 Da (Narrow window to exclude background).

  • Collision Energy (CE): Stepped Energy Ramp (10, 20, 40 eV) .

    • Why? Low energy preserves the molecular ion; high energy forces the diagnostic rearrangement.

Step 4: Data Interpretation Criteria

Use the following logic gate to validate the identity of the peak:

  • Exact Mass Check: Is the precursor

    
     ppm?
    
    • If NO: Not the target compound.

    • If YES: Proceed.

  • Diagnostic Fragment Check (The "Ortho" Test):

    • Look for m/z 161.058 (

      
      ) or m/z 160.050  (
      
      
      
      ).
    • Result A (Strong Signal >15%): Confirmed This compound .

    • Result B (Absent/Trace <1%): Likely 5-, 6-, or 7-nitro isomer .

  • Secondary Confirmation:

    • Check for m/z 132.056 (

      
      ). This will be present in all isomers but should be the base peak for the 6-nitro isomer, whereas the 4-nitro isomer will show significant ion current diverted to the m/z 160/161 channel.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Yinon, J. (1990). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews, 1(4), 437-475. Link (Details fragmentation of ortho-nitroalkylbenzenes).

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitroanilines and aminonitrophenols by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-934. Link (Demonstrates differentiation of nitro isomers using proximity-based fragmentation).

  • Claramunt, R. M., et al. (2022).[2] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry, 87(9), 5866–5881. Link (Provides structural context and reactivity differences of nitroindazole isomers).[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Intelligence

Objective: To establish a self-validating safety protocol for the handling of 3-Methyl-4-nitro-1H-indazole .

This compound belongs to the nitro-substituted indazole class.[1][2] While specific toxicological data for the 4-nitro isomer may be sparse compared to its 5- or 6-nitro analogs, Prudent Practices in the Laboratory dictates that we handle it based on the most severe hazards of its structural class (Structure-Activity Relationship/SAR).[1][2]

The "Why" Behind the Safety Protocol
  • The Nitro Group (

    
    ):  A structural alert for potential genotoxicity  and mutagenicity .[1][2] Nitro-aromatics can be reduced metabolically to hydroxylamines, which interact with DNA.[1][2] Furthermore, nitro groups add energetic potential; while this molecule is not a primary explosive, it is thermally sensitive  and releases toxic nitrogen oxides (
    
    
    
    ) upon decomposition.[1]
  • The Indazole Core: A privileged scaffold in medicinal chemistry (e.g., kinase inhibitors), implying inherent biological activity .[1] Treat as a potent pharmacological agent until proven inert.[1]

  • Physical State: Likely a yellow/orange crystalline solid.[1] The primary vector of exposure is inhalation of dust during weighing and dermal absorption in solution.

Core Hazard Classifications (Derived from SAR):

  • Acute Toxicity: Oral/Inhalation (Category 4).[1][3][4]

  • Irritation: Skin/Eye (Category 2A) and Respiratory (STOT SE 3).[1]

  • Chronic Risk: Suspected Mutagen (Category 2 - Precautionary).[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above. Do not deviate without a documented risk assessment.[1]

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient.[1] Fine organic dusts can bypass side-shields.[1][2] Goggles provide a seal against dust and splashes.
Dermal (Hands - Solid) Nitrile Gloves (Min.[1][2] thickness: 0.11 mm / 4-5 mil)Nitrile provides excellent resistance to dry organic solids.[1][2] Validation: Perform an "inflation test" (blow air into glove, twist cuff) to check for pinholes before donning.[1]
Dermal (Hands - Solvated) Laminate (Silver Shield®) or Double-Gloved Nitrile Once dissolved in organic solvents (DCM, DMF), the solvent acts as a carrier vehicle.[1][2] Nitrile degrades rapidly in DCM.[1] Rule: If using DCM/Chloroform, use Laminate gloves or change Nitrile gloves immediately upon any splash.[1]
Respiratory N95 or P100 Respirator (If outside Fume Hood)Primary Control: Handle inside a fume hood.[1] If weighing on an open bench is unavoidable (not recommended), a fit-tested respirator is mandatory to prevent sensitization.[1][2]
Body Flame-Resistant Lab Coat (Nomex/Cotton) + Tyvek Sleeve Covers Synthetic clothes (polyester) can melt into skin during a thermal event.[1][2] Sleeve covers bridge the gap between glove and coat, preventing wrist exposure.

Operational Workflow & Self-Validating Protocols

This section details the "How-To" with built-in safety checks.

Phase 1: Preparation & Weighing

The Risk: Static electricity dispersing fine powder into the breathing zone.

  • Engineering Control Check: Verify Fume Hood face velocity is 80–100 fpm.

    • Self-Validation: Tape a small strip of tissue to the sash bottom. It must angle inward steadily.[1] If it flutters violently (turbulence) or hangs dead (no flow), STOP .

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the compound.

  • Transfer: Weigh inside the hood. If the balance is external, use a secondary container (screw-top jar) to transport the weighing boat.[1][2] Never transport open powder.[1]

Phase 2: Reaction Setup & Solubilization

The Risk: Exotherm upon dissolution or reaction runaway.

  • Solvent Choice: When dissolving this compound, add solvent slowly .[1][2]

  • Thermal Limit: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data. Nitro-indazoles have decomposition onset temperatures that can be surprisingly low.[1][2]

  • Incompatibility: strictly avoid strong reducing agents (e.g., hydrazine, metal hydrides) unless the reaction is specifically designed for nitro-reduction, in which case, cooling is mandatory.[1]

Phase 3: Waste & Cleanup

The Risk: Cross-contamination and unexpected reactivity in waste drums.

  • Decontamination: Wipe all surfaces with a solvent-dampened paper towel (Ethanol or Acetone), then wash with soap and water.[1]

    • Self-Validation: The "White Glove" test. A second wipe with a clean tissue should show zero yellow/orange residue.[1]

  • Disposal: Segregate into Solid Hazardous Waste or Organic Liquid Waste .

    • Critical: Do NOT mix with oxidizer waste (e.g., Nitric Acid waste streams).[1] This can form an unstable energetic mixture.[1]

Visualized Safety Architecture

The following diagram illustrates the critical decision nodes and safety barriers in the handling process.

SafetyProtocol Start Start: Chemical Retrieval PPE_Check PPE Validation (Glove Inflation Test) Start->PPE_Check Hood_Check Hood Velocity Check (Tissue Test) PPE_Check->Hood_Check Form_Check Physical State? Solid_Handling Solid Handling (Use Anti-Static Gun) Form_Check->Solid_Handling Powder Liquid_Handling Solution Handling (Check Solvent Compat.) Form_Check->Liquid_Handling Solvated Reaction Reaction / Synthesis (Max Temp < 100°C) Solid_Handling->Reaction Liquid_Handling->Reaction Hood_Check->Form_Check Waste Disposal (Segregate from Oxidizers) Reaction->Waste Post-Process

Figure 1: Operational workflow emphasizing the "Self-Validating" checks (Yellow/Red nodes) required before proceeding to handling steps.

Emergency Response

ScenarioImmediate Action
Skin Contact Drench. Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin (increases absorption).[1]
Eye Contact Flush. Use eyewash station for 15 minutes.[1][5] Hold eyelids open. Seek medical attention immediately.
Spill (Solid) Wet Wipe. Do not dry sweep (dust generation).[1] Cover with wet paper towels, scoop into a bag, and seal.
Spill (Liquid) Absorb. Use vermiculite or spill pads.[1] If solvent is flammable, turn off ignition sources.[1]

References

  • National Research Council. (2011).[1][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] [Link]

  • PubChem. (n.d.).[1] 3-Methyl-6-nitro-1H-indazole Compound Summary (Used as SAR proxy for 4-nitro isomer). National Library of Medicine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。